Propyl p-toluenesulfonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11005. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
propyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3S/c1-3-8-13-14(11,12)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTWNTXHFYNETH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOS(=O)(=O)C1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060522 | |
| Record name | Benzenesulfonic acid, 4-methyl-, propyl ester | |
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Molecular Weight |
214.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
599-91-7 | |
| Record name | Propyl 4-methylbenzenesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=599-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Propyl p-toluenesulfonate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000599917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propyl p-toluenesulfonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11005 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonic acid, 4-methyl-, propyl ester | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonic acid, 4-methyl-, propyl ester | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propyl toluene-4-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.072 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPYL P-TOLUENESULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4M5N22X54 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Propyl p-toluenesulfonate chemical properties
An In-depth Technical Guide to the Chemical Properties of Propyl p-Toluenesulfonate
Abstract
This compound, also known as propyl tosylate, is a significant organic compound widely utilized in chemical synthesis. As an ester of p-toluenesulfonic acid and propanol, its primary role is that of an effective propylating agent, making it valuable in the fields of organic chemistry and drug development. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and essential safety and handling information.
Chemical and Physical Properties
This compound is a clear, light yellow liquid under normal conditions.[1][2][3] Its core properties are summarized in the tables below, providing a quantitative look at its physical and chemical characteristics.
Table 1: General Properties
| Property | Value | Reference |
| CAS Number | 599-91-7 | [1][4][5] |
| Molecular Formula | C₁₀H₁₄O₃S | [3][4][5] |
| Molecular Weight | 214.28 g/mol | [3][4][5] |
| EC Number | 209-978-5 | [3][6] |
| Synonyms | Propyl tosylate, Propyl 4-methylbenzenesulfonate, p-Toluenesulfonic acid propyl ester | [3][4][6] |
Table 2: Physical Properties
| Property | Value | Reference |
| Appearance | Clear light yellow liquid | [1][3] |
| Melting Point | < -20 °C | [3][4] |
| Boiling Point | 320.8 °C at 760 mmHg; 156 °C at 3 mmHg; 140 °C at 2 mmHg | [4][7][8] |
| Density | 1.146 g/cm³ | [4][6] |
| Flash Point | 147.8 °C | [4][6] |
| Refractive Index | 1.5065 - 1.5085 | [4][8] |
| Vapor Pressure | 0.000583 mmHg at 25 °C | [4][8] |
| Storage Temperature | 2-8 °C, under inert gas (Nitrogen or Argon) | [4][9] |
Chemical Reactivity and Applications
This compound's primary utility stems from the tosylate group being an excellent leaving group in nucleophilic substitution reactions. This makes it a powerful propylating agent, capable of introducing a propyl group onto various nucleophiles such as amines, alcohols, and thiols. This reactivity is fundamental in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).
Beyond its role in synthesis, it is also used as a catalyst for epoxy resins and in soldering for electronic parts.[1][4]
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for researchers.
Synthesis of this compound
A. Laboratory Scale Synthesis [1][10] This protocol details a common laboratory method for synthesizing this compound.
-
Setup : A 100 mL three-neck flask is equipped with a thermometer and magnetic stirring.
-
Initial Cooling : Add 20 mL of dichloromethane to the flask and cool it in an ice bath to an internal temperature of 0-5°C.[10]
-
Reagent Addition : Sequentially add p-toluenesulfonyl chloride, 1-propanol, and a base like triethylamine or pyridine to the cooled solvent. The base neutralizes the HCl byproduct.
-
Reaction : The mixture is stirred while maintaining the low temperature. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[1]
-
Workup : Once the reaction is complete, the mixture is typically washed with dilute acid (e.g., HCl) to remove excess base, followed by a wash with water and then brine.[10]
-
Drying and Concentration : The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.[10]
-
Purification : The crude this compound can be purified by distillation under reduced pressure or chromatography to yield the final product.[10]
B. Industrial Scale Preparation Example [10]
-
Charging Reactor : A 100 L glass-jacketed reactor is charged with 1-propanol (2.098 kg), triethylamine (4.585 kg), and dichloromethane (DCM, 20.1 L).[10]
-
Cooling : The mixture is cooled to a temperature between 5°C and 15°C.[10]
-
Addition of Tosyl Chloride : A solution of p-toluenesulfonyl chloride (6 kg) in DCM (10.5 L) is cautiously added over 30 minutes while maintaining the temperature.[10]
-
Reaction : The mixture is warmed to 18-22°C and stirred for 12 hours. The reaction completion is confirmed by ¹H NMR.[10]
-
Quenching and Washing : The reaction is quenched by cautiously adding 6 N HCl. The aqueous phase is removed, and the organic phase is washed twice with water.[10]
-
Drying and Isolation : The organic phase is dried with MgSO₄, filtered, and concentrated. The residue is redissolved in heptane and concentrated again to afford the final product (yield: 95%).[10]
Analytical Methodology: Quantitation of p-Toluenesulfonates as Genotoxic Impurities by HPLC-UV[11]
This method is crucial for quality control in drug development, ensuring that residual tosylates are below acceptable limits.
-
Standard Preparation :
-
Prepare individual 1 mg/mL stock solutions of methyl, ethyl, isopropyl, and this compound in acetonitrile.
-
Create a mixed standard of 10 µg/mL by diluting the stocks.
-
Prepare a series of calibration standards (e.g., 0.01 µg/mL to 2.5 µg/mL) from the mixed standard.[11]
-
-
HPLC System and Conditions :
-
Data Acquisition : Data is acquired and processed using chromatography data system software like Thermo Scientific™ Chromeleon™.[11]
-
Quantification : The method demonstrates excellent linearity (R² > 0.9998) and sensitivity, with Limits of Detection (LOD) below 5 ng/mL and Limits of Quantitation (LOQ) below 13.5 ng/mL, making it suitable for impurity testing in APIs.[11]
Spectroscopic Data
Spectroscopic analysis is essential for structure confirmation and purity assessment. While raw spectra are beyond the scope of this guide, references to available data are provided.
Table 3: Available Spectroscopic Data
| Technique | Availability | Reference |
| ¹H NMR | Spectrum available | [10][12] |
| ¹³C NMR | Spectrum available | [12] |
| IR | Spectrum available | [12] |
| Mass Spectrometry (MS) | Spectrum available | [12] |
| Raman | Spectrum available | [12] |
Safety and Handling
This compound is considered hazardous and requires careful handling.[2]
Table 4: Hazard and Safety Information
| Category | Information | Reference |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. | [3] |
| Signal Word | Warning | [2][3] |
| Precautionary Statements | P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection. | [3][7] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. | [7][13] |
| First Aid (Skin) | Wash with plenty of water. If skin irritation occurs, get medical help. | [7][13] |
| Handling | Use in a well-ventilated place. Avoid breathing vapor or mist. Avoid contact with skin and eyes. | [7][13] |
| Storage | Store in a cool, dry place in a tightly closed container. | [7][13] |
| Incompatible Materials | Strong oxidizing agents. | [2] |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO₂), Sulfur oxides. | [2] |
Conclusion
This compound is a versatile and important reagent in organic synthesis, particularly for the introduction of propyl groups. Its well-defined chemical and physical properties, combined with established protocols for its synthesis and analysis, make it a reliable tool for researchers and drug development professionals. However, its hazardous nature necessitates strict adherence to safety and handling protocols to ensure its effective and safe use in the laboratory and industrial settings.
References
- 1. This compound | 599-91-7 [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. This compound|lookchem [lookchem.com]
- 5. scbt.com [scbt.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. This compound(599-91-7) 1H NMR spectrum [chemicalbook.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Propyl p-Toluenesulfonate: A Technical Guide to its Mechanism of Action
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Propyl p-toluenesulfonate (propyl tosylate) is a significant organic compound utilized primarily as a propylating agent in chemical synthesis. Its mechanism of action is rooted in its ability to act as a potent electrophile, facilitated by the excellent leaving group characteristics of the tosylate moiety. This same reactivity, however, underlies its classification as a potential genotoxic impurity (PGI) in pharmaceutical manufacturing, where it can alkylate biological macromolecules such as DNA.[1][2][3] This technical guide provides an in-depth examination of the chemical and biological mechanisms of action of this compound, presents key quantitative analytical data, and details relevant experimental protocols for its synthesis and quantification.
Chemical Mechanism of Action: Propylation via Sₙ2 Reaction
The primary role of this compound in organic chemistry is to serve as a source of a propyl group in nucleophilic substitution reactions. The p-toluenesulfonate (tosylate) group is a superb leaving group due to the resonance stabilization of the resulting anion. This property makes the propyl carbon atom to which it is attached highly electrophilic and susceptible to attack by a wide range of nucleophiles.
The reaction typically proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism.[4] In this concerted step, a nucleophile attacks the electrophilic carbon atom, leading to the simultaneous displacement of the tosylate leaving group. This process results in the formation of a new carbon-nucleophile bond and the tosylate anion. The Sₙ2 nature of the reaction often leads to an inversion of stereochemistry at the reaction center if it is chiral.[4]
References
- 1. Structure-activity considerations and in vitro approaches to assess the genotoxicity of 19 methane-, benzene- and toluenesulfonic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of Ethyl p-toluenesulfonate in Drugs_Chemicalbook [chemicalbook.com]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. chem.libretexts.org [chem.libretexts.org]
Propyl p-toluenesulfonate physical properties
An In-depth Technical Guide to the Physical Properties of Propyl p-Toluenesulfonate
For researchers, scientists, and professionals in drug development, a thorough understanding of the physical and chemical properties of reagents is paramount for predictable and successful outcomes. This compound (also known as propyl tosylate) is a common alkylating agent used in organic synthesis. This guide provides a detailed overview of its core physical properties and outlines a standard experimental protocol for its synthesis.
Core Physical Properties
This compound is a clear, light yellow liquid at room temperature.[1][2] Its physical characteristics are well-documented, though slight variations in reported values exist depending on the source and measurement conditions. A summary of these properties is presented below for easy reference and comparison.
| Physical Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄O₃S | [1][3][4] |
| Molecular Weight | 214.28 g/mol | [1][5] |
| Appearance | Clear light yellow liquid | [1] |
| Melting Point | < -20 °C | [1][3] |
| Boiling Point | 320.8 °C at 760 mmHg140 °C at 2 mmHg156 °C at 3 mmHg138 °C | [1][2][3][4][6][7] |
| Density | 1.146 g/cm³1.15 g/mL | [2][3][4] |
| Refractive Index | 1.5065 - 1.50851.509 | [1][3][8][6] |
| Solubility | Insoluble in water; Soluble in ethanol | [8][5] |
| Vapor Pressure | 0.000583 mmHg at 25°C | [3] |
| Flash Point | 147.8 °C | [3][4] |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound is typically achieved through the esterification of p-toluenesulfonyl chloride with n-propanol. The following is a representative experimental protocol.
Materials and Equipment:
-
p-Toluenesulfonyl chloride (TsCl)
-
n-Propanol
-
Pyridine or another suitable base (e.g., triethylamine)
-
Dichloromethane (DCM) or other appropriate solvent
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Experimental Workflow:
A generalized workflow for the synthesis and purification of this compound is depicted in the diagram below.
Caption: Synthesis and Purification Workflow for this compound.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-toluenesulfonyl chloride in dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reagents: Slowly add n-propanol, followed by the dropwise addition of pyridine (or triethylamine) to the cooled solution. The base acts as a scavenger for the HCl generated during the reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for several hours to ensure completion.
-
Workup - Quenching and Extraction: Quench the reaction by adding a dilute aqueous solution of hydrochloric acid to neutralize the excess pyridine. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Washing: Wash the combined organic layers sequentially with a saturated aqueous solution of sodium bicarbonate (to remove any remaining acid) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Purification: Purify the crude product by vacuum distillation to obtain the final this compound.
This guide provides foundational information for professionals working with this compound. For specific applications, further optimization of reaction conditions and purification methods may be necessary. Always consult relevant safety data sheets (SDS) before handling any chemicals.
References
- 1. echemi.com [echemi.com]
- 2. This compound | 599-91-7 [chemicalbook.com]
- 3. This compound|lookchem [lookchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. chembk.com [chembk.com]
- 7. This compound | 599-91-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. This compound, 98+% | Fisher Scientific [fishersci.ca]
Propyl p-toluenesulfonate solubility in organic solvents
An In-depth Technical Guide to the Solubility of Propyl p-Toluenesulfonate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound (also known as propyl tosylate) in various organic solvents. This information is critical for its effective use in synthesis, formulation, and purification processes within the pharmaceutical and chemical industries.
Introduction to this compound
This compound is an organic compound widely used as a versatile alkylating agent in organic synthesis. Understanding its solubility profile is paramount for designing reaction conditions, developing purification strategies, and formulating products.
Solubility Profile of this compound
This compound exhibits a range of solubilities in common organic solvents. The following table summarizes the available qualitative and quantitative solubility data. Currently, specific quantitative solubility data is limited in publicly available literature.
| Solvent | Chemical Formula | Qualitative Solubility |
| Ethanol | C₂H₅OH | Soluble[1][2] |
| Dichloromethane | CH₂Cl₂ | Soluble[1] |
| Diethyl Ether | (C₂H₅)₂O | Soluble[1] |
| Water | H₂O | Insoluble[1][2][3] |
Experimental Protocol for Solubility Determination
The following is a standard protocol for the gravimetric determination of the solubility of a compound like this compound in an organic solvent. This method is adaptable for various solvents and temperatures.
3.1. Materials and Apparatus
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatic water bath or heating mantle with temperature control
-
Vials or flasks with secure caps
-
Magnetic stirrer and stir bars
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks
-
Oven
3.2. Experimental Workflow
References
Propyl p-toluenesulfonate molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Propyl p-toluenesulfonate, also known as propyl tosylate, is a significant organic compound utilized primarily as a propylation reagent in chemical synthesis.[1] This technical guide provides an in-depth look at its core properties, synthesis, and analysis, tailored for professionals in research and drug development.
Core Molecular Data
The fundamental molecular and physical properties of this compound are summarized below.
| Property | Value | References |
| Molecular Formula | C₁₀H₁₄O₃S | [2][3][4] |
| Molecular Weight | 214.28 g/mol | [2][3][5][6] |
| CAS Number | 599-91-7 | [2][3][5][6] |
| Synonyms | Propyl tosylate, p-Toluenesulfonic acid propyl ester | [3][6] |
| Appearance | Clear light yellow liquid | [3] |
| Melting Point | < -20 °C | [3] |
| Boiling Point | 140 °C at 2 mmHg | [3] |
| Density | 1.15 g/cm³ | [3] |
Synthesis of this compound
The synthesis of this compound is commonly achieved through the esterification of p-toluenesulfonyl chloride with n-propanol. The following diagram illustrates a typical reaction pathway.
Caption: Synthesis of this compound from n-propanol and p-toluenesulfonyl chloride.
Experimental Protocols
This protocol outlines an industrial-scale preparation of propyl tosylate.
Materials:
-
1-Propanol (2.098 kg, 34.9 mol)
-
Triethylamine (4.585 kg, 45.3 mol, 1.3 equivalents)
-
Dichloromethane (DCM) (20.1 L)
-
p-Toluenesulfonyl chloride (6 kg, 31.47 mol, 0.9 equivalents) dissolved in DCM (10.5 L)
-
Hydrochloric acid (6 N, 2.98 L)
-
Water (42 L)
-
Magnesium sulfate (MgSO₄)
-
Celite
-
Heptane
Procedure:
-
A 100 L glass, jacketed reactor is charged with 1-propanol, triethylamine, and DCM.
-
The mixture is cooled to a temperature of 5-15°C.
-
A solution of p-toluenesulfonyl chloride in DCM is cautiously added over 30 minutes.
-
Once the addition is complete, the mixture is warmed to 18-22°C and stirred for 12 hours. The reaction completion is monitored by ¹H NMR.
-
6 N HCl is carefully added while maintaining the temperature below 25°C.
-
The aqueous phase is removed, and the organic phase is washed twice with water.
-
The organic phase is dried with MgSO₄ and filtered over Celite.
-
The filtered solids are washed with DCM and concentrated to a residue.
-
The residue is dissolved in heptane and concentrated again to yield the final propyl tosylate product (6.385 kg, 95% yield).
This protocol provides a general framework for the quantitative analysis of p-toluenesulfonate impurities, which can be adapted for this compound.
Chemicals and Reagents:
-
Deionized water (18.2 MΩ·cm resistivity or higher)
-
Acetonitrile (LC/MS grade)
-
Methanol (LC/MS grade)
-
Ammonium acetate (LC/MS grade)
-
Propyl-p-toluenesulfonate standard
Sample Preparation:
-
Prepare individual stock solutions of propyl-p-toluenesulfonate in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a working mixture by diluting the stock solution with a water/acetonitrile (50/50, v/v) mixture to a concentration of 10 µg/mL.
-
From the working mixture, prepare calibration standards at concentrations ranging from 0.01 to 2.5 µg/mL.
Chromatographic Conditions (Example):
-
Column: A suitable reversed-phase column (e.g., C18)
-
Mobile Phase: A gradient of ammonium acetate in water and acetonitrile/methanol.
-
Flow Rate: Optimized for column dimensions and particle size.
-
Detection: UV detector set at an appropriate wavelength for p-toluenesulfonates.
-
Injection Volume: Typically 5-20 µL.
Quantification:
-
The limit of detection (LOD) and limit of quantification (LOQ) are determined by injecting solutions of decreasing concentrations until a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ is achieved.
The following logical diagram illustrates the workflow for the analytical determination of this compound.
Caption: General workflow for the quantitative analysis of this compound.
References
Propyl p-Toluenesulfonate: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Propyl p-toluenesulfonate, also known as propyl tosylate, is a versatile reagent commonly used in organic synthesis as an alkylating agent. As with many reactive compounds, understanding its stability profile and optimal storage conditions is critical to ensure its integrity, reactivity, and the safety of its handlers. This technical guide provides an in-depth overview of the stability of this compound and outlines best practices for its storage and handling.
Core Stability Profile
This compound is a clear, light-yellow liquid that is generally stable under recommended storage conditions. However, it is susceptible to degradation through several pathways, primarily hydrolysis and thermal decomposition. It is classified as an irritant, causing skin and serious eye irritation.
Summary of Physical and Chemical Properties
| Property | Value |
| CAS Number | 599-91-7 |
| Molecular Formula | C₁₀H₁₄O₃S |
| Molecular Weight | 214.28 g/mol |
| Appearance | Clear, light-yellow liquid |
| Boiling Point | 156°C at 3 mmHg |
| Melting Point | < -20°C |
| Density | ~1.15 g/cm³ |
| Solubility | Insoluble in water; soluble in ethanol and other organic solvents. |
Stability and Degradation Pathways
The primary routes of degradation for this compound are hydrolysis and thermal decomposition. Understanding these pathways is crucial for preventing unwanted reactions and ensuring the purity of the reagent.
Hydrolytic Stability
This compound is sensitive to moisture and will undergo hydrolysis to form p-toluenesulfonic acid and propanol. This reaction is accelerated by the presence of both acid and base. The generally accepted mechanism for the hydrolysis of primary alkyl tosylates like this compound is a bimolecular nucleophilic substitution (SN2) reaction, where water acts as the nucleophile.
The reaction proceeds as follows:
CH₃C₆H₄SO₂OCH₂CH₂CH₃ + H₂O → CH₃C₆H₄SO₃H + HOCH₂CH₂CH₃
Due to its susceptibility to hydrolysis, it is imperative to store this compound in a dry, tightly sealed container, away from atmospheric moisture.
Thermal Stability
Incompatible Materials
To maintain the stability of this compound, contact with strong oxidizing agents should be avoided. Such materials can lead to vigorous and potentially hazardous reactions.
Recommended Storage Conditions
Proper storage is essential to maintain the quality and shelf-life of this compound. The following conditions are recommended based on safety data sheets and chemical supplier information.
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C (refrigerated) | To minimize degradation and maintain stability. |
| Atmosphere | Under an inert gas (e.g., argon or nitrogen) | To prevent exposure to moisture and oxygen, which can promote hydrolysis and oxidative degradation. |
| Container | Tightly closed, in a dry and well-ventilated place. | To prevent contamination and exposure to moisture. |
| Light | Store in a dark place. | Although not explicitly stated to be light-sensitive, storing in the dark is a general best practice for reactive chemicals. |
Experimental Protocols for Stability Testing
For researchers and drug development professionals who need to perform their own stability assessments, the following experimental protocols, based on forced degradation studies, can be employed. These studies are designed to accelerate the degradation of the substance to identify potential degradation products and establish stability-indicating analytical methods.
Stability-Indicating Analytical Method
A reverse-phase high-performance liquid chromatography (RP-HPLC) method is suitable for monitoring the stability of this compound and separating it from its degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water or a buffer solution (e.g., ammonium acetate).
-
Detection: UV detection at a suitable wavelength (e.g., 225 nm or 254 nm).
-
Flow Rate: 1.0 mL/min
-
Temperature: Ambient or controlled room temperature.
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Forced Degradation Studies
The following are general protocols for forced degradation studies. The concentration of the stressor and the duration of the study may need to be adjusted based on the observed degradation.
1. Acid Hydrolysis
-
Protocol: Dissolve this compound in a solution of 0.1 M hydrochloric acid. Heat the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
Analysis: Neutralize the sample and analyze by the validated HPLC method.
2. Base Hydrolysis
-
Protocol: Dissolve this compound in a solution of 0.1 M sodium hydroxide. Maintain the solution at room temperature or slightly elevated temperature (e.g., 40°C) for a specified period.
-
Analysis: Neutralize the sample and analyze by HPLC.
3. Oxidative Degradation
-
Protocol: Dissolve this compound in a suitable solvent and add a solution of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period.
-
Analysis: Analyze the sample by HPLC.
4. Thermal Degradation
-
Protocol: Expose a solid or liquid sample of this compound to dry heat in a temperature-controlled oven (e.g., 70°C) for a specified period.
-
Analysis: Dissolve the sample in a suitable solvent and analyze by HPLC.
5. Photolytic Degradation
-
Protocol: Expose a solution of this compound to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a specified duration.
-
Analysis: Analyze the sample by HPLC.
Visualizations
The following diagrams illustrate key pathways and workflows related to the stability of this compound.
Caption: Hydrolysis of this compound via an SN2 Mechanism.
Caption: Workflow for Forced Degradation Studies of this compound.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Propyl p-Toluenesulfonate from Propanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of propyl p-toluenesulfonate from propanol and p-toluenesulfonyl chloride. This compound is a valuable reagent in organic synthesis, often utilized as an alkylating agent in the development of pharmaceutical compounds. The protocol herein describes a common and efficient method for its preparation, including reaction conditions, purification procedures, and characterization. This guide is intended for researchers and professionals in the fields of chemistry and drug development.
Introduction
This compound, also known as propyl tosylate, is an organic compound widely used in synthetic organic chemistry. The p-toluenesulfonate (tosylate) group is an excellent leaving group, making this compound a key intermediate for the introduction of a propyl group into various molecules through nucleophilic substitution reactions. This property is particularly valuable in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The synthesis of this compound is typically achieved through the esterification of propanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base to neutralize the hydrochloric acid byproduct.
Reaction and Mechanism
The synthesis of this compound from propanol proceeds via a nucleophilic attack of the hydroxyl group of propanol on the sulfur atom of p-toluenesulfonyl chloride. A base, such as triethylamine or pyridine, is used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. The overall reaction is as follows:
CH₃CH₂CH₂OH + TsCl + Base → CH₃CH₂CH₂OTs + Base·HCl
The tosylate group is a good leaving group because its conjugate acid, p-toluenesulfonic acid, is a strong acid. This facilitates subsequent nucleophilic substitution reactions where the tosylate group is displaced by a nucleophile.
Quantitative Data Summary
The following table summarizes quantitative data from various reported syntheses of this compound, providing a comparative overview of different reaction conditions and outcomes.
| Reactants (Propanol:TsCl:Base Ratio) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| 1:0.9:1.3 | Triethylamine | Dichloromethane | 5-22 | 12.5 | 95 | Not Specified | [1] |
| 1:1.1:2 | Pyridine | Not Specified | 10-20 | 3 | 88-90 | >98 (GC) | [2] |
| 1:1:1 | Triethylamine | Dichloromethane | Room Temp. | 0.5 | 90 | Not Specified | [1][3] |
| Not Specified | Sodium Hydroxide | Not Specified | <15 | 4 | 50-54 | Not Specified | [4] |
Detailed Experimental Protocol
This protocol is based on a common laboratory-scale synthesis of this compound.
4.1. Materials and Equipment
-
1-Propanol (reagent grade)
-
p-Toluenesulfonyl chloride (TsCl, ≥98%)
-
Triethylamine (Et₃N, ≥99%) or Pyridine (dried)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
4.2. Experimental Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-propanol (1.0 eq) and triethylamine (1.3 eq) in anhydrous dichloromethane.[1]
-
Cooling: Cool the flask in an ice bath to 0-5 °C.
-
Addition of TsCl: Dissolve p-toluenesulfonyl chloride (0.9 eq) in anhydrous dichloromethane and add it dropwise to the cooled solution of propanol and triethylamine over 30 minutes, ensuring the temperature remains below 15 °C.[1]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding 1 M HCl solution to neutralize the excess triethylamine.[1]
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[1]
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.[1][3]
-
For higher purity, the crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or petroleum ether.[2][5]
-
4.3. Characterization
The final product should be a clear, light yellow liquid.[3] Its identity and purity can be confirmed by spectroscopic methods.
-
¹H NMR: Expected signals for the propyl and tosyl groups.[6]
-
Physical Properties:
Experimental Workflow and Signaling Pathway Diagrams
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
This compound is a versatile reagent in organic synthesis with significant applications in the pharmaceutical industry. Its primary use is as a propylating agent, where it introduces a propyl group into a target molecule. This is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[8][9]
The tosylate group's ability to act as an excellent leaving group makes this compound an effective substrate for nucleophilic substitution reactions with a wide range of nucleophiles, including amines, alkoxides, and carbanions. This reactivity is harnessed in the construction of complex molecular frameworks found in many drug candidates.
Furthermore, p-toluenesulfonic acid and its derivatives are widely used as catalysts in various organic transformations, such as esterification and acetalization, which are common reactions in drug synthesis.[10][11][12] The use of tosylates allows for mild reaction conditions and high yields, which are desirable in industrial-scale pharmaceutical manufacturing.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound | 599-91-7 [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. prepchem.com [prepchem.com]
- 6. This compound(599-91-7) 1H NMR spectrum [chemicalbook.com]
- 7. This compound|lookchem [lookchem.com]
- 8. What catalysts are used in the synthesis of Propyl P - Toluene Sulfonate? - Blog [nuomengchemical.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. p-Toluenesulfonic acid-promoted organic transformations for the generation of molecular complexity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. preprints.org [preprints.org]
Application of propyl p-toluenesulfonate in the production of photosensitive materials
Application Note ID: AN-PTS-2025-01
For Research Use Only
Introduction
Derivatives of p-toluenesulfonic acid, particularly p-toluenesulfonate (tosylate) esters and salts, are critical components in the formulation of advanced photosensitive materials. While not typically used as the primary photosensitizer itself, the tosylate moiety is a key constituent of various Photoacid Generators (PAGs) . PAGs are compounds that, upon exposure to light of a specific wavelength, decompose to produce a strong acid. This photogenerated acid then acts as a catalyst for subsequent chemical transformations within a polymer matrix, a process central to photolithography and the fabrication of microelectronics.
This document outlines the role of tosylate-containing compounds, using propyl p-toluenesulfonate as a representative example of a tosylate ester, in the context of photosensitive material production. It provides detailed protocols for the synthesis of a model tosylate compound and its conceptual application within a chemically amplified photoresist system.
Principle of Operation: Photoacid Generation
The functionality of tosylate-based PAGs hinges on their ability to release p-toluenesulfonic acid upon irradiation. These PAGs can be categorized into two main types: ionic and non-ionic.
-
Ionic PAGs: In these systems, the p-toluenesulfonate anion is paired with a photochemically active cation, such as triphenylsulfonium.[1][2] Upon absorbing a photon, the cation undergoes photolysis, leading to the release of a proton and the formation of p-toluenesulfonic acid.[1]
-
Non-ionic PAGs: Certain tosylate esters, such as imino sulfonates or some aryl tosylates, can function as non-ionic PAGs.[3][4] In these molecules, the bond between the tosyl group and the rest of the molecule is cleaved upon exposure to light, which, through subsequent reactions like hydrogen abstraction, leads to the formation of p-toluenesulfonic acid.[3][5]
The generated p-toluenesulfonic acid is a strong acid that catalyzes reactions in the surrounding polymer resin. In a typical positive-tone chemically amplified photoresist, the acid catalyzes the cleavage of acid-labile protecting groups on the polymer backbone. This chemical change increases the solubility of the exposed regions of the polymer film in an aqueous developer solution, allowing for the creation of a positive-tone image.
Quantitative Data Summary
The performance of a PAG is critical for the overall efficacy of a photoresist. While specific data for this compound as a PAG is not extensively documented in the literature, the following table summarizes relevant data for the p-toluenesulfonate anion and related PAGs to provide a comparative context.
| Parameter | Value / Range | Compound/System | Reference |
| Gas-Phase Proton Affinity | 316.4 kcal/mol | p-Toluenesulfonate (pTS⁻) anion | [1] |
| Vertical Detachment Energy | 6.6 eV (in PGMEA solution) | p-Toluenesulfonate (pTS⁻) anion | [1] |
| Homolysis Reaction Energy | 83 kcal/mol | Triphenylsulfonium p-toluenesulfonate (TPS⁺·pTS⁻) | [1] |
| Synthesis Yield | 90-95% | This compound | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a laboratory-scale synthesis of this compound, a representative tosylate ester.
Materials:
-
p-Toluenesulfonyl chloride (Tosyl chloride)
-
1-Propanol
-
Triethylamine
-
Dichloromethane (DCM)
-
6 N Hydrochloric acid (HCl)
-
Water (deionized)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Heptane
-
100 L glass, jacketed reactor (for industrial scale) or appropriate round-bottom flask (for lab scale)
-
Stirring apparatus
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
Procedure (Industrial Scale Example): [6]
-
Charging the Reactor: Charge a 100 L glass, jacketed reactor with 1-propanol (2.098 kg, 34.9 mol), triethylamine (4.585 kg, 45.3 mol, 1.3 equivalents), and DCM (20.1 L).
-
Cooling: Cool the mixture to a temperature between 5°C and 15°C.
-
Addition of Tosyl Chloride: Cautiously add a solution of p-toluenesulfonyl chloride (6 kg, 31.47 mol, 0.9 equivalents) in DCM (10.5 L) over a period of 30 minutes, maintaining the temperature of the reaction mixture.
-
Reaction: Once the addition is complete, warm the mixture to a temperature of 18°C to 22°C and stir for 12 hours. Monitor the reaction completion using ¹H NMR.
-
Quenching: Cautiously add 6 N HCl (2.98 L) while ensuring the temperature remains below 25°C.
-
Workup:
-
Separate the aqueous phase.
-
Wash the organic phase twice with water (21 L for each wash).
-
Dry the organic phase with anhydrous MgSO₄.
-
Filter the mixture over Celite.
-
-
Isolation:
-
Wash the filtered solids with DCM (4 L).
-
Concentrate the filtrate to a residue.
-
Dissolve the residue in heptane and concentrate again to yield the final this compound product.
-
-
Yield: The expected yield is approximately 95% (6.385 kg).[6]
Protocol 2: General Photolithography Process using a Tosylate-Based Photoresist
This protocol provides a general workflow for patterning a substrate using a chemically amplified photoresist containing a tosylate-based PAG.
Materials:
-
Silicon wafer
-
Adhesion promoter (e.g., HMDS)
-
Chemically amplified photoresist containing a tosylate-based PAG and a protected polymer resin (e.g., poly(hydroxystyrene) with t-BOC protecting groups) in a solvent like propylene glycol methyl ether acetate (PGMEA).
-
Developer solution (e.g., 0.26 N tetramethylammonium hydroxide, TMAH, in water)
-
UV light source (e.g., i-line at 365 nm)
-
Photomask
-
Spin coater
-
Hot plate
-
Deionized water
Procedure:
-
Substrate Preparation: Clean a silicon wafer and apply an adhesion promoter like HMDS.
-
Spin Coating: Dispense the photoresist solution onto the center of the wafer. Spin coat to achieve a uniform thin film of the desired thickness.
-
Soft Bake (Pre-bake): Bake the coated wafer on a hot plate (e.g., at 90-110°C for 60-90 seconds) to remove the solvent from the photoresist film.
-
Exposure: Expose the photoresist film to UV light through a photomask. In the exposed regions, the PAG will generate p-toluenesulfonic acid.
-
Post-Exposure Bake (PEB): Bake the wafer on a hot plate (e.g., at 100-120°C for 60-90 seconds). During this step, the photogenerated acid diffuses and catalyzes the deprotection of the polymer, rendering it soluble in the developer.
-
Development: Immerse the wafer in the developer solution for a specific time (e.g., 30-60 seconds). The exposed and deprotected regions of the photoresist will dissolve.
-
Rinse and Dry: Rinse the wafer with deionized water and dry it with nitrogen gas. The result is a positive-tone pattern of the photomask on the wafer.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Photoacid generation and resist processing pathway.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Photo-Acid Generators (PAGs) | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 3. researchtrends.net [researchtrends.net]
- 4. Aryl tosylates as non-ionic photoacid generators (PAGs): photochemistry and applications in cationic photopolymerizations - RSC Advances (RSC Publishing) DOI:10.1039/C5RA03522H [pubs.rsc.org]
- 5. Nonionic Photoacid Generators - ChemistryViews [chemistryviews.org]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Nucleophilic Substitution Reactions Using Propyl p-Toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the use of propyl p-toluenesulfonate (propyl tosylate) in nucleophilic substitution reactions, a cornerstone of modern organic synthesis. Propyl tosylate serves as an excellent electrophile, facilitating the formation of carbon-heteroatom and carbon-carbon bonds through the displacement of the highly effective tosylate leaving group. This application note includes a comprehensive protocol for the synthesis of this compound from 1-propanol, followed by detailed procedures for its reaction with various nucleophiles. Quantitative data for these reactions are summarized for easy comparison, and key experimental workflows are visualized using diagrams.
Introduction
In the realm of medicinal chemistry and drug development, the ability to selectively and efficiently form new chemical bonds is paramount. Nucleophilic substitution reactions are a fundamental class of transformations that enable the construction of complex molecular architectures from simple precursors. The p-toluenesulfonyl (tosyl) group is an outstanding leaving group in these reactions due to the stability of the resulting tosylate anion, which is resonance-stabilized. The conversion of a primary alcohol, such as 1-propanol, into its corresponding tosylate enhances its reactivity towards nucleophiles, transforming a poor leaving group (hydroxide) into an excellent one. This compound is a versatile reagent that participates in S(_N)2 reactions with a wide range of nucleophiles, leading to the formation of ethers, azides, nitriles, and other valuable functional groups with high yields.[1][2]
Experimental Protocols
Part 1: Synthesis of this compound
This protocol details the synthesis of this compound from 1-propanol and p-toluenesulfonyl chloride.[3]
Materials:
-
1-Propanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-propanol (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine or triethylamine (1.5 eq) to the stirred solution.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO(_4) or Na(_2)SO(_4), filter, and concentrate under reduced pressure to yield this compound as a clear oil. The product can be used in the next step without further purification.
References
Propyl p-Toluenesulfonate as a Catalyst in Epoxy Resin Curing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxy resins are a critical class of thermosetting polymers known for their excellent mechanical properties, chemical resistance, and adhesion, making them indispensable in coatings, adhesives, and advanced composites.[1][2] The curing process, which transforms the liquid resin into a rigid three-dimensional network, is pivotal in determining the final properties of the material.[3] While traditional curing agents include amines and anhydrides, catalytic curing offers an alternative pathway, often through cationic polymerization.[3][4] This document explores the potential application of propyl p-toluenesulfonate as a thermal latent catalyst for the curing of epoxy resins.
This compound is an alkylating agent that can be synthesized from p-toluenesulfonyl chloride and propanol.[5][6] While p-toluenesulfonic acid (p-TSA) is a known acid catalyst for various polymerization and resin synthesis reactions[7][8], the corresponding propyl ester may function as a latent thermal catalyst. Upon heating, it is hypothesized to generate a carbocationic species or p-toluenesulfonic acid itself, which can initiate the cationic ring-opening polymerization of epoxy groups. This process, known as cationic polymerization, is a key mechanism for curing epoxy resins, particularly with initiators like sulfonium or iodonium salts.[9][10][11]
These notes provide a hypothesized mechanism, detailed experimental protocols for investigation, and representative data tables for researchers interested in exploring this compound as a novel catalyst in epoxy resin systems.
Catalytic Curing Mechanism
The proposed mechanism for this compound catalyzed epoxy curing is initiated by the thermal activation of the catalyst. At elevated temperatures, the this compound is expected to either directly initiate cationic polymerization or decompose to release a strong acid, which then acts as the initiator. The subsequent propagation involves the sequential addition of epoxy monomers to the growing polymer chain.
Caption: Hypothesized cationic ring-opening polymerization of epoxy resin initiated by this compound.
Experimental Protocols
The following protocols are provided as a starting point for the systematic evaluation of this compound as a curing catalyst for a standard bisphenol A-based epoxy resin (DGEBA).
Materials and Equipment
-
Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA), Epoxy Equivalent Weight (EEW) ~185-192 g/eq.
-
Catalyst: this compound (synthesis may be required if not commercially available).[6]
-
Solvent (optional, for viscosity reduction): Anhydrous acetone or dichloromethane.
-
Equipment:
-
Analytical balance
-
Glass vials or beakers
-
Mechanical stirrer or vortex mixer
-
Vacuum oven or desiccator for degassing
-
Programmable oven for curing
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
-
Universal testing machine for mechanical property analysis
-
Dynamic Mechanical Analyzer (DMA)
-
Protocol 1: Screening of Catalyst Concentration
-
Preparation of Formulations: Prepare a series of formulations by mixing DGEBA epoxy resin with varying concentrations of this compound (e.g., 0.5, 1.0, 2.0, and 5.0 parts per hundred of resin, phr).
-
Mixing: Thoroughly mix each formulation at room temperature until the catalyst is completely dissolved and the mixture is homogeneous. If the viscosity is too high, gentle warming (e.g., to 40°C) can be applied.
-
Degassing: Place the formulations in a vacuum oven or desiccator at room temperature to remove any entrapped air bubbles.
-
Curing: Pour the degassed resin into molds suitable for the desired characterization tests. Cure the samples in a programmable oven using a defined temperature program (e.g., ramp to 150°C at 5°C/min and hold for 2 hours, followed by a post-cure at 180°C for 1 hour). The optimal curing schedule should be determined by thermal analysis.
-
Analysis:
-
Curing Profile (DSC): Analyze a small sample of each uncured formulation by DSC to determine the onset of curing, peak exothermic temperature, and total heat of reaction.
-
Thermal Stability (TGA): Evaluate the thermal stability of the cured samples by TGA.
-
Glass Transition Temperature (DSC/DMA): Determine the glass transition temperature (Tg) of the cured samples.
-
Mechanical Properties: Perform tensile, flexural, and impact tests on the cured specimens.
-
Caption: Experimental workflow for evaluating this compound as an epoxy curing catalyst.
Data Presentation
The following tables present hypothetical data that could be generated from the experimental protocols described above. These are for illustrative purposes to guide data organization and interpretation.
Table 1: Curing Characteristics Determined by DSC
| Catalyst Conc. (phr) | Onset Temp. (°C) | Peak Exotherm Temp. (°C) | Heat of Reaction (J/g) |
| 0.5 | 165 | 185 | 320 |
| 1.0 | 158 | 178 | 350 |
| 2.0 | 150 | 170 | 380 |
| 5.0 | 142 | 165 | 410 |
Table 2: Thermal Properties of Cured Epoxy Resin
| Catalyst Conc. (phr) | Glass Transition Temp. (Tg, °C) | Decomposition Temp. (TGA, 5% wt. loss, °C) |
| 0.5 | 145 | 315 |
| 1.0 | 155 | 320 |
| 2.0 | 162 | 325 |
| 5.0 | 160 | 318 |
Table 3: Mechanical Properties of Cured Epoxy Resin
| Catalyst Conc. (phr) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Flexural Strength (MPa) |
| 0.5 | 65 | 2.8 | 4.5 | 110 |
| 1.0 | 75 | 3.0 | 5.0 | 125 |
| 2.0 | 80 | 3.2 | 5.5 | 135 |
| 5.0 | 72 | 3.1 | 4.8 | 130 |
Conclusion
This compound presents an interesting, yet underexplored, candidate as a latent thermal catalyst for epoxy resin curing. The proposed cationic polymerization mechanism suggests that it could offer advantages in formulating one-component, heat-curable epoxy systems. The provided protocols and data templates offer a framework for the systematic investigation of its catalytic activity and its effect on the final properties of the cured resin. Further research is necessary to validate the proposed mechanism and to fully characterize the performance of this catalyst in comparison to established curing agents.
References
- 1. ijert.org [ijert.org]
- 2. youtube.com [youtube.com]
- 3. Summary of types and curing mechanisms of epoxy resin curing agents - Knowledge [dinuofrp.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. What catalysts are used in the synthesis of Propyl P - Toluene Sulfonate? - Blog [nuomengchemical.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. scielo.org.za [scielo.org.za]
- 9. eu-japan.eu [eu-japan.eu]
- 10. mdpi.com [mdpi.com]
- 11. apps.dtic.mil [apps.dtic.mil]
Application Notes and Protocols: Laboratory Preparation of Propyl Tosylate
Introduction
Propyl p-toluenesulfonate, commonly known as propyl tosylate, is an organic ester. It is a valuable reagent in organic synthesis, primarily used to introduce a propyl group into a molecule. The tosylate group (CH₃C₆H₄SO₂O-) is an excellent leaving group, making propyl tosylate an effective alkylating agent for various nucleophiles in substitution reactions.[1] The synthesis of propyl tosylate is a standard laboratory procedure that involves the reaction of 1-propanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as triethylamine or pyridine.[1][2] This base acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction.[1]
This document provides a detailed protocol for the laboratory-scale synthesis of propyl tosylate, including reagent data, step-by-step experimental procedures, and purification methods.
Reaction Scheme
The tosylation of 1-propanol converts the alcohol's hydroxyl group, a poor leaving group, into a tosylate group, which is an excellent leaving group for nucleophilic substitution reactions.[1]
Caption: Chemical equation for the synthesis of propyl tosylate.
Materials and Reagents
All reagents should be of analytical grade, and solvents should be anhydrous.[3] p-Toluenesulfonyl chloride is sensitive to moisture and should be handled accordingly to prevent hydrolysis to p-toluenesulfonic acid.[3][4]
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass (g) | Volume (mL) | Equivalents |
| 1-Propanol | C₃H₈O | 60.10 | 34.9 | 2.10 | 2.61 | 1.0 |
| p-Toluenesulfonyl chloride (TsCl) | C₇H₇ClO₂S | 190.65 | 31.5 | 6.00 | - | 0.9 |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 45.3 | 4.59 | 6.32 | 1.3 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | ~40 | - |
| 6 N Hydrochloric Acid (HCl) | HCl | 36.46 | - | - | ~3 | - |
| Water (H₂O) | H₂O | 18.02 | - | - | ~42 | - |
| Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | As needed | - | - |
Note: The quantities are based on the industrial scale protocol and have been scaled down for laboratory synthesis.[5] The limiting reagent is p-toluenesulfonyl chloride.
Equipment
-
Round-bottom flask (100 mL or 250 mL)
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Dropping funnel or syringe
-
Thermometer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Standard laboratory glassware and clamps
Experimental Protocol
This protocol is adapted from an established industrial-scale preparation.[5]
1. Reaction Setup
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 1-propanol (2.10 g, 34.9 mmol) and triethylamine (4.59 g, 45.3 mmol).[5]
-
Add 20 mL of dichloromethane (DCM) to the flask.[5]
-
Place the flask in an ice-water bath and cool the mixture to between 0°C and 5°C.[5]
2. Addition of Tosyl Chloride
-
Dissolve p-toluenesulfonyl chloride (6.00 g, 31.5 mmol) in 10.5 mL of DCM.[5]
-
Slowly add the tosyl chloride solution to the stirred alcohol mixture over approximately 30 minutes, ensuring the internal temperature is maintained below 15°C.[5]
3. Reaction
-
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature (approximately 18°C to 22°C).[5]
-
Stir the reaction mixture for at least 12 hours.[5]
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting alcohol.[5][6]
4. Workup and Purification
-
After the reaction is complete, cautiously add 3 mL of 6 N HCl while keeping the mixture cool in an ice bath to maintain the temperature below 25°C.[5]
-
Transfer the mixture to a separatory funnel. Remove the aqueous phase.[5]
-
Wash the organic phase twice with 21 mL of water each time.[5]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).[5]
-
Filter the mixture to remove the drying agent.[5]
-
Concentrate the filtrate using a rotary evaporator to obtain the crude product.[5] The resulting product is often of high purity (yields up to 95%).[5]
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of propyl tosylate.
Data Summary
Product Information and Yield
| Product | Formula | MW ( g/mol ) | Theoretical Yield (g) | Typical Yield (%) | Appearance |
| Propyl Tosylate | C₁₀H₁₄O₃S | 214.28 | 6.75 | 90-95% | Clear, light yellow liquid |
Physical and Spectroscopic Properties
| Property | Value |
| Boiling Point | 140 °C (at 2 mmHg) |
| Density | 1.15 g/mL |
| Refractive Index | 1.5065 - 1.5085 |
| Storage Temperature | 2-8°C under inert gas |
Safety Precautions
-
p-Toluenesulfonyl chloride (TsCl): Corrosive and a lachrymator. It is moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Triethylamine (Et₃N): Flammable and corrosive. It has a strong, unpleasant odor. Work in a well-ventilated fume hood.
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All handling should be performed in a fume hood.
-
Hydrochloric Acid (HCl): Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
Notes and Troubleshooting
-
Moisture Control: The success of the reaction depends on anhydrous conditions, as p-toluenesulfonyl chloride can be hydrolyzed by water to the unreactive p-toluenesulfonic acid.[3][4] Ensure all glassware is flame-dried or oven-dried before use.
-
Temperature Control: The addition of tosyl chloride is exothermic. Maintaining a low temperature during addition is crucial to minimize side reactions.[3]
-
Incomplete Reaction: If the reaction does not go to completion (as monitored by TLC), potential causes include insufficient reagents (ensure a slight excess of the base is used), low reaction temperature slowing the rate, or impure/hydrolyzed TsCl.[3]
-
Purification Issues: If the product is not pure after the workup, it can be further purified by flash column chromatography on silica gel, typically using a hexane and ethyl acetate eluent system.[3][6] The tosylate product is generally less polar than the starting alcohol.[3]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Alcohol (chemistry) - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. This compound | 599-91-7 [chemicalbook.com]
- 8. Cas 599-91-7,this compound | lookchem [lookchem.com]
Analytical methods for the quantification of propyl p-toluenesulfonate
Application Notes: Quantitative Analysis of Propyl p-Toluenesulfonate
Introduction
This compound is a chemical compound that can be formed as a genotoxic impurity (GTI) during the manufacturing of active pharmaceutical ingredients (APIs).[1][2] Its potential to damage DNA necessitates highly sensitive and accurate analytical methods for its quantification to ensure the safety and quality of pharmaceutical products.[1][3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent limits for genotoxic impurities, often adhering to a threshold of toxicological concern (TTC) of 1.5 µ g/day for long-term drug treatments.[1][2] This underscores the critical need for robust analytical protocols to monitor and control the levels of this compound in drug substances.
This document provides detailed application notes and protocols for the quantitative analysis of this compound, primarily focusing on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are widely employed for their sensitivity, specificity, and reliability in detecting trace levels of such impurities.
Analytical Approaches
The primary analytical techniques for the quantification of this compound are HPLC-UV and GC-MS. HPLC-UV is often the preferred method for the quantification of impurities in drug substances due to its robustness and wide availability.[1] GC-MS, particularly with a triple quadrupole mass spectrometer (GC-MS/MS), offers high sensitivity and selectivity, making it well-suited for the detection of trace-level genotoxic impurities in complex matrices.[3]
Data Presentation: Quantitative Method Parameters
The following table summarizes the key quantitative parameters for the analytical methods used in the quantification of this compound and other related p-toluenesulfonate esters.
| Parameter | HPLC-UV Method | GC-MS/MS Method |
| Analyte(s) | Methyl, Ethyl, Isopropyl, and this compound | Methyl, Ethyl, and Isothis compound |
| Limit of Detection (LOD) | < 5 ng/mL | < 1 µg/L |
| Limit of Quantification (LOQ) | < 13.5 ng/mL | < 3 µg/L |
| Linearity Range | 0.01 µg/mL to 2.5 µg/mL | 1 ppb to 100 ppb |
| Correlation Coefficient (R²) | > 0.999 | > 0.995 |
| Recovery | 90-99% | 80-110% |
| Precision (%RSD) | < 15% at LOQ | < 10% |
Experimental Workflows and Logical Relationships
The general workflow for the analysis of this compound from sample reception to final data analysis is depicted in the following diagram.
Caption: General workflow for the quantification of this compound.
Detailed Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
This protocol outlines a method for the simultaneous quantification of four p-toluenesulfonate esters, including this compound, in an active pharmaceutical ingredient (API).
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Active Pharmaceutical Ingredient (API) sample
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD).[1]
3. Chromatographic Conditions
-
Column: A suitable reversed-phase column (e.g., C8 or C18).
-
Mobile Phase: A gradient mixture of water and acetonitrile.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 40 °C).
-
Detection Wavelength: UV detection at an appropriate wavelength for p-toluenesulfonates.
-
Injection Volume: 5 µL.
4. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Prepare individual stock solutions of this compound by dissolving the reference standard in acetonitrile.[1]
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with a mixture of water and acetonitrile (e.g., 50:50 v/v).[1] A typical concentration range would be from 0.01 µg/mL to 2.5 µg/mL.[1]
-
Sample Solution: Accurately weigh and dissolve the API sample in the mobile phase diluent to a known concentration.
5. Method Validation Parameters
-
Specificity: Analyze blank samples (diluent) and a sample of the API to ensure no interference at the retention time of this compound.
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.999.[1]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ by injecting solutions with decreasing concentrations of this compound. The LOD is typically determined at a signal-to-noise ratio of 3, and the LOQ at a signal-to-noise ratio of 10.[1]
-
Accuracy (Recovery): Spike the API sample with known concentrations of this compound at different levels (e.g., LOQ, 100%, and 150% of the specification limit). The recovery should be within 80-120%.[1]
-
Precision: Evaluate the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of the sample solution. The relative standard deviation (%RSD) should be within acceptable limits (e.g., <15% for LOQ).[4]
Protocol 2: Quantification of this compound by GC-MS/MS
This protocol describes a sensitive method for the determination of p-toluenesulfonate esters using Gas Chromatography-Tandem Mass Spectrometry.
1. Materials and Reagents
-
This compound reference standard
-
Ethyl acetate (GC grade)
-
Anhydrous sodium sulfate
2. Instrumentation
-
Gas Chromatograph coupled with a Triple Quadrupole Mass Spectrometer (GC-MS/MS).[3]
3. Chromatographic and Mass Spectrometric Conditions
-
GC Column: A low-polarity column suitable for GC-MS analysis (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature gradient to ensure separation of the analytes.
-
Injector: Splitless injection mode.
-
Ionization Mode: Electron Ionization (EI).
-
MS Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound should be optimized.
4. Preparation of Solutions
-
Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent like ethyl acetate.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation:
-
Weigh the drug powder and add water, then sonicate for 10 minutes.
-
Add ethyl acetate and extract the analytes by shaking and sonication.
-
Collect the upper organic phase and dry it with anhydrous sodium sulfate.
-
Filter the solution before injection into the GC-MS system.[3]
-
5. Method Validation Parameters
-
Linearity: Establish linearity with a series of calibration standards. The correlation coefficient (R²) should be ≥ 0.995.[3]
-
LOD and LOQ: Determine the detection and quantification limits based on the signal-to-noise ratio.
-
Accuracy (Recovery): Perform spiking experiments at different concentration levels. The recovery should be within 80-110%.[3]
-
Precision: Assess the method precision by repeated analysis of spiked samples. The %RSD should be less than 10%.[3]
The following diagram illustrates the key steps in the GC-MS/MS sample preparation and analysis workflow.
Caption: Workflow for GC-MS/MS sample preparation and analysis.
References
Application Notes and Protocols for the Industrial Scale Synthesis of Propyl p-Toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the industrial-scale synthesis of propyl p-toluenesulfonate. The information is intended for use by qualified professionals in a laboratory or manufacturing setting.
Introduction
This compound, also known as propyl tosylate, is a crucial intermediate in organic synthesis, widely utilized in the pharmaceutical and specialty chemical industries as an alkylating agent. The synthesis primarily involves the reaction of 1-propanol with p-toluenesulfonyl chloride in the presence of a base or the esterification of p-toluenesulfonic acid with 1-propanol. This document outlines a common and scalable method for its production.
Reaction Scheme
The principal reaction for the industrial synthesis of this compound involves the reaction of 1-propanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as triethylamine (TEA), in a suitable solvent like dichloromethane (DCM).
Reaction:
Quantitative Data Summary
The following tables summarize the quantitative data for a typical industrial-scale synthesis of this compound.
Table 1: Reactant and Solvent Quantities for a 100 L Reactor
| Component | Chemical Formula | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) | Molar Equivalents |
| 1-Propanol | C₃H₈O | 60.10 | 2.098 | 34.9 | 1.11 |
| p-Toluenesulfonyl Chloride | C₇H₇ClO₂S | 190.65 | 6.000 | 31.47 | 1.00 |
| Triethylamine | C₆H₁₅N | 101.19 | 4.585 | 45.3 | 1.44 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 30.6 (total) | - | - |
| 6 N Hydrochloric Acid | HCl | 36.46 | (2.98 L) | - | - |
| Water | H₂O | 18.02 | (42 L total) | - | - |
| Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | - |
| Heptane | C₇H₁₆ | 100.21 | As needed | - | - |
Table 2: Process Parameters and Yield
| Parameter | Value |
| Initial Reaction Temperature | 5 - 15 °C |
| Reaction Temperature | 18 - 22 °C |
| Reaction Time | 12 hours |
| Work-up Temperature | Below 25 °C |
| Product Yield | 6.385 kg (95%) |
Experimental Protocols
4.1. Materials and Equipment
-
100 L glass-jacketed reactor
-
Mechanical stirrer
-
Thermometer
-
Addition funnel
-
Filtration apparatus (e.g., filter press or large Buchner funnel with Celite)
-
Rotary evaporator or other solvent removal system
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, chemical-resistant gloves.[1][2]
4.2. Synthesis Protocol
-
Reactor Charging: Charge the 100 L glass-jacketed reactor with 1-propanol (2.098 kg, 34.9 mol), triethylamine (4.585 kg, 45.3 mol), and dichloromethane (20.1 L).[3]
-
Cooling: Cool the mixture to a temperature between 5 °C and 15 °C with constant stirring.[3]
-
Addition of p-Toluenesulfonyl Chloride: Cautiously add a solution of p-toluenesulfonyl chloride (6 kg, 31.47 mol) dissolved in dichloromethane (10.5 L) to the reactor over a period of 30 minutes, ensuring the temperature is maintained within the specified range.[3]
-
Reaction: Once the addition is complete, allow the mixture to warm to a temperature of 18 °C to 22 °C and continue stirring for 12 hours.[3]
-
Reaction Monitoring: Monitor the reaction progress using a suitable analytical method, such as ¹H NMR spectroscopy, to confirm the completion of the reaction.[3]
-
Quenching: Upon completion, cautiously add 6 N hydrochloric acid (2.98 L) to the reaction mixture while maintaining the temperature below 25 °C to neutralize the excess triethylamine.[3]
-
Phase Separation: Stop the stirring and allow the layers to separate. Remove the lower aqueous phase.[3]
-
Washing: Wash the organic phase twice with water (21 L for each wash).[3]
-
Drying: Dry the organic phase over anhydrous magnesium sulfate.[3]
-
Filtration: Filter the mixture through a pad of Celite to remove the drying agent. Wash the filter cake with additional dichloromethane (4 L).[3]
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the dichloromethane.[3]
-
Solvent Swap and Final Product: Dissolve the resulting residue in heptane and concentrate again under reduced pressure to afford the final this compound product (6.385 kg, 95% yield) as a clear, light yellow liquid.[3][4]
4.3. Alternative Laboratory-Scale Synthesis
For smaller-scale syntheses, a method utilizing p-toluenesulfonic acid monohydrate can be employed.[3][4]
-
In a three-neck flask equipped with a thermometer and magnetic stirrer, add dichloromethane (20 mL) and cool to 0-5 °C in an ice bath.[3][4]
-
Sequentially add p-toluenesulfonic acid monohydrate (380.44 mg, 2.0 mmol), bis(trichloromethyl)carbonate (236 mg, 0.80 mmol), and potassium phosphate trihydrate (1.38 g, 6 mmol). Stir for 5 minutes.[3][4]
-
Add two drops of triethylamine (~20 mg) and allow the mixture to warm to room temperature, stirring for 20 minutes.[3][4]
-
Add n-propanol (120.2 mg, 2.0 mmol), triethylamine (202.4 mg, 2.0 mmol), and trimethylamine hydrochloride (13.1 mg, 0.2 mmol) and stir for 30 minutes at room temperature.[4]
-
Monitor the reaction by TLC.[4]
-
Upon completion, filter the reaction mixture and wash the filter cake with dichloromethane (5 mL).[3][4]
-
Concentrate the filtrate under reduced pressure to yield this compound (386 mg, 90% yield).[3][4]
Safety and Handling
-
General Precautions: Handle all chemicals in a well-ventilated area.[1] Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.[1][2] An eyewash station and safety shower should be readily accessible.[2]
-
p-Toluenesulfonyl Chloride: This compound is corrosive and a lachrymator. Avoid inhalation of dust and contact with skin and eyes.[5]
-
Triethylamine: This is a flammable and corrosive liquid. Handle with care to avoid contact and inhalation.
-
Dichloromethane: This is a volatile solvent and a suspected carcinogen. Use in a well-ventilated fume hood.
-
Hydrochloric Acid: This is a corrosive acid. Handle with appropriate care to avoid skin and eye contact.
-
Spills and Waste Disposal: In case of a spill, evacuate the area and use appropriate absorbent material for cleanup.[1] Dispose of chemical waste according to local regulations. Do not let the chemical enter drains.[1]
-
Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.[1]
Visualizations
Caption: Reaction mechanism for the synthesis of this compound.
Caption: Experimental workflow for industrial synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Propyl p-Toluenesulfonate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of propyl p-toluenesulfonate synthesis.
Troubleshooting Guides
Guide 1: Low or No Product Formation
This guide addresses scenarios where the synthesis of this compound results in a low yield or fails to produce the desired product.
| Potential Cause | Recommended Action | Explanation |
| Impure p-Toluenesulfonyl Chloride (TsCl) | Purify the TsCl by recrystallization from a mixture of benzene and petroleum ether or by washing a benzene solution with 5% aqueous sodium hydroxide, followed by drying and distillation under reduced pressure.[1][2] | The most common impurity in TsCl is p-toluenesulfonic acid, which can lead to the formation of undesired side products and reduce the yield.[1] |
| Presence of Water in Reagents or Glassware | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and ensure the propanol and base (e.g., triethylamine, pyridine) are free of water. | Tosyl chloride is sensitive to moisture and will hydrolyze to the unreactive p-toluenesulfonic acid, thereby reducing the amount of reagent available for the desired reaction. |
| Inadequate Temperature Control | For reactions using bases like sodium hydroxide, maintain a low temperature (e.g., below 15°C) during the addition of reagents to prevent side reactions.[3] For reactions with pyridine or triethylamine, starting at 0°C is common. | Higher temperatures can promote side reactions such as the formation of dipropyl ether or propene, especially with strong, non-nucleophilic bases. |
| Incorrect Stoichiometry or Inefficient Base | Use a slight excess of the tosylating agent (TsCl). Ensure a sufficient amount of a suitable base (e.g., triethylamine, pyridine) is used to neutralize the HCl generated during the reaction. Pyridine is often a good choice as it is a weaker base and can reduce the likelihood of elimination reactions.[4] | The base plays a crucial role in scavenging the HCl produced. If the acid is not neutralized, it can lead to side reactions and decomposition of the product. |
| Insufficient Reaction Time | Monitor the reaction progress using Thin-Layer Chromatography (TLC). The tosylated product is less polar than the starting alcohol. Continue the reaction until the starting alcohol spot disappears. | The reaction may be slow and require sufficient time to go to completion. Monitoring progress is key to determining the optimal reaction time. |
Guide 2: Formation of Significant Byproducts
This guide focuses on identifying and mitigating the formation of common impurities during the synthesis.
| Observed Byproduct | Potential Cause | Recommended Action |
| Propyl Chloride | The tosylate intermediate is displaced by chloride ions from the tosyl chloride reagent. This is more common in polar aprotic solvents like DMF and with bases like triethylamine that form chloride salts.[4] | - Use a less polar solvent like dichloromethane (DCM). - Consider using pyridine as the base. - Use p-toluenesulfonic anhydride instead of tosyl chloride to avoid introducing chloride ions.[4] |
| Dipropyl Ether | Williamson ether synthesis-type side reaction between the starting propanol and the product, this compound, especially under basic conditions at elevated temperatures. | Maintain a low reaction temperature and avoid using a large excess of propanol. |
| Propene | Elimination reaction (E2) of the this compound product, favored by sterically hindered or strongly basic conditions and higher temperatures.[4] | Use a less sterically hindered and weaker base like pyridine. Run the reaction at a lower temperature. |
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turned cloudy/formed a white precipitate. Is this normal?
A1: Yes, this is often a good sign. In reactions using an amine base like triethylamine or pyridine, the formation of a precipitate is typically due to the formation of the corresponding hydrochloride salt (e.g., triethylammonium hydrochloride), which is often insoluble in common organic solvents like dichloromethane.
Q2: What is the best base to use for the tosylation of propanol?
A2: The choice of base can significantly impact the yield and side product formation.
-
Pyridine: Often a good choice as it is a moderately weak base and also acts as a nucleophilic catalyst, reducing the likelihood of elimination reactions.
-
Triethylamine (TEA): A stronger, non-nucleophilic base that is also commonly used. However, it can promote elimination reactions more than pyridine.
-
Sodium Hydroxide (NaOH): Can be used, particularly in aqueous/organic biphasic systems, but requires careful temperature control to minimize side reactions.[3]
Q3: How can I purify the final this compound product?
A3: The crude product can be purified by the following steps:
-
Work-up: After the reaction is complete, quench with water. Separate the organic layer and wash it sequentially with dilute HCl (to remove excess amine base), saturated aqueous NaHCO₃ (to remove any remaining acid), and brine.
-
Drying: Dry the organic layer over an anhydrous drying agent like anhydrous Na₂SO₄ or MgSO₄.
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Distillation: For high purity, the product can be distilled under reduced pressure.[3]
Q4: Can I use p-toluenesulfonic acid directly instead of tosyl chloride?
A4: Yes, it is possible to synthesize this compound from p-toluenesulfonic acid and propanol. This is an esterification reaction that typically requires an acid catalyst, such as sulfuric acid, and often involves removing the water formed to drive the equilibrium towards the product.[5]
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Tosylating Agent | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| p-Toluenesulfonyl Chloride | Triethylamine | Dichloromethane | 5 - 22 | 12.5 h | 95 | [6] |
| p-Toluenesulfonic Acid Monohydrate | Triethylamine / K₃PO₄ | Dichloromethane | 0 - Room Temp | 0.5 h | 90 | [6] |
| p-Toluenesulfonyl Chloride | Sodium Hydroxide | (Biphasic) | < 15 | 4 h | 50-54 (for butyl ester) | [3] |
| p-Toluenesulfonyl Chloride | Pyridine | Dichloromethane | 0 - Room Temp | Monitored by TLC | Not specified | [4] |
Experimental Protocols
Protocol 1: Synthesis using p-Toluenesulfonyl Chloride and Triethylamine
This protocol is adapted from an industrial scale preparation and can be scaled down for laboratory use.[6]
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 1-propanol (1.0 eq) and triethylamine (1.3 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the mixture to 5-15°C using an ice bath.
-
Addition of TsCl: Dissolve p-toluenesulfonyl chloride (0.9 eq) in DCM and add it dropwise to the cooled reaction mixture over 30 minutes, maintaining the internal temperature between 5°C and 15°C.
-
Reaction: After the addition is complete, allow the mixture to warm to 18-22°C and stir for 12 hours. Monitor the reaction progress by TLC.
-
Work-up: Cautiously add 6N HCl to the reaction mixture while keeping the temperature below 25°C. Separate the aqueous layer. Wash the organic layer twice with water.
-
Drying and Concentration: Dry the organic layer with anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: For higher purity, the product can be further purified by vacuum distillation.
Protocol 2: Synthesis using p-Toluenesulfonic Acid
This protocol utilizes p-toluenesulfonic acid as the starting material.[6]
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and a thermometer, add dichloromethane (DCM) and cool to 0-5°C in an ice bath.
-
Reagent Addition: Sequentially add p-toluenesulfonic acid monohydrate (1.0 eq), bis(trichloromethyl)carbonate (0.4 eq), and potassium phosphate trihydrate (3.0 eq). Stir the mixture for 5 minutes.
-
Initiation: Add a catalytic amount of triethylamine (0.1 eq) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 20 minutes. Then, add n-propanol (1.0 eq), triethylamine (1.0 eq), and trimethylamine hydrochloride (0.1 eq). Stir for 30 minutes at room temperature, monitoring by TLC.
-
Work-up: Upon completion, filter the reaction mixture to remove insoluble salts and wash the filter cake with a small amount of DCM.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the this compound.
Mandatory Visualization
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. What catalysts are used in the synthesis of Propyl P - Toluene Sulfonate? - Blog [nuomengchemical.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of Propyl p-Toluenesulfonate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of propyl p-toluenesulfonate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound involve the reaction of a p-toluenesulfonyl (tosyl) source with n-propanol. The two primary approaches are:
-
From p-Toluenesulfonyl Chloride (TsCl): This is a widely used method where p-toluenesulfonyl chloride is reacted with n-propanol in the presence of a base, such as triethylamine or pyridine, in an inert solvent like dichloromethane (DCM).[1][2] The base is crucial for neutralizing the hydrochloric acid byproduct.
-
From p-Toluenesulfonic Acid: Esterification of p-toluenesulfonic acid with n-propanol can also yield the desired product.[3] This reaction is often catalyzed by a strong acid like sulfuric acid, or p-toluenesulfonic acid itself can act as the catalyst.[3]
Q2: What are the potential side reactions I should be aware of during the synthesis?
A2: Several side reactions can occur, potentially reducing the yield and purity of your product:
-
Alcohol Dehydration: In the presence of strong acids, such as sulfuric acid used as a catalyst, n-propanol can undergo dehydration to form propene or di-n-propyl ether.[3]
-
Formation of p-Toluenesulfonic Anhydride: If moisture is not strictly excluded, p-toluenesulfonyl chloride can hydrolyze to p-toluenesulfonic acid, which can then react with another molecule of TsCl to form the anhydride.
-
Reaction with Impurities in Starting Materials: Impurities in the starting materials can lead to unwanted byproducts. For instance, the presence of p-toluenesulfonic acid in the p-toluenesulfonyl chloride can result in the formation of salt byproducts instead of the desired ester.[4]
-
Polymerization/Tar Formation: The use of unpurified reagents, such as toluene containing thiophenes, can lead to polymerization and the formation of tar-like substances, especially at elevated temperatures.[5]
Q3: How can I purify the final this compound product?
A3: Purification of this compound typically involves several steps after the reaction is complete:
-
Aqueous Workup: The reaction mixture is often washed with dilute acid (e.g., HCl) to remove any remaining base, followed by a wash with water and/or a saturated sodium bicarbonate solution to remove unreacted p-toluenesulfonic acid.[1]
-
Drying: The organic layer is dried over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[1]
-
Solvent Removal: The solvent is removed under reduced pressure.
-
Distillation or Chromatography: For higher purity, the crude product can be distilled under reduced pressure or purified by column chromatography on silica gel.[2][6]
Q4: Why is it important to control the temperature during the reaction?
A4: Temperature control is critical for several reasons:
-
Minimizing Side Reactions: Many side reactions, such as the dehydration of the alcohol and decomposition of the product, are accelerated at higher temperatures.[2][3]
-
Ensuring Selectivity: Maintaining a low temperature, often between 0-25°C, helps to ensure the selective formation of the desired tosylate ester.[1]
-
Safety: The reaction can be exothermic, and controlling the temperature prevents the reaction from becoming too vigorous.
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
-
Possible Cause 1: Inactive Reagents
-
Troubleshooting:
-
Ensure the p-toluenesulfonyl chloride is fresh and has not been hydrolyzed by exposure to atmospheric moisture. It should be a free-flowing solid.
-
Verify the purity and dryness of the n-propanol and the solvent. Water in the reaction mixture will consume the TsCl.
-
If using a base like triethylamine, ensure it is pure and dry.
-
-
-
Possible Cause 2: Suboptimal Reaction Conditions
-
Troubleshooting:
-
Verify that the reaction temperature was maintained within the optimal range (typically 0-25°C).[1]
-
Ensure efficient stirring to promote mixing of the reactants.
-
Check that the reaction was allowed to proceed for a sufficient amount of time. Reaction progress can be monitored by Thin Layer Chromatography (TLC).[7]
-
-
-
Possible Cause 3: Inefficient Workup and Isolation
-
Troubleshooting:
-
Ensure proper separation of the organic and aqueous layers during the workup.
-
Avoid product loss during solvent removal by using appropriate vacuum and temperature settings.
-
-
Issue 2: Product is Contaminated with Impurities
-
Possible Cause 1: Incomplete Reaction
-
Troubleshooting:
-
Monitor the reaction to completion using TLC to ensure all the starting material has been consumed.
-
Consider increasing the reaction time or using a slight excess of one of the reagents if necessary.
-
-
-
Possible Cause 2: Formation of Side Products
-
Troubleshooting:
-
Review the reaction conditions to minimize side reactions (see FAQ 2).
-
Purify the starting materials if their quality is questionable. For example, p-toluenesulfonyl chloride can be purified by recrystallization or distillation.[2][4]
-
Employ a more rigorous purification method for the final product, such as column chromatography or distillation under high vacuum.[2][6]
-
-
-
Possible Cause 3: Residual Starting Materials or Byproducts
-
Troubleshooting:
-
Ensure the aqueous workup is thorough to remove all water-soluble impurities like triethylamine hydrochloride and p-toluenesulfonic acid.
-
If unreacted p-toluenesulfonyl chloride remains, it can often be removed by washing with a dilute base.
-
-
Data Presentation
Table 1: Comparison of Synthetic Protocols for this compound
| Parameter | Method 1 | Method 2 |
| Starting Materials | n-Propanol, p-Toluenesulfonyl chloride, Triethylamine | n-Propanol, p-Toluenesulfonic acid monohydrate, Bis(trichloromethyl)carbonate, Potassium phosphate trihydrate, Triethylamine |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Temperature | 5-22°C | 0-5°C initially, then room temperature |
| Reaction Time | 12.5 hours | 30 minutes |
| Reported Yield | 95% | 90% |
| Reference | [1] | [7] |
Experimental Protocols
Synthesis of this compound from p-Toluenesulfonyl Chloride
This protocol is adapted from an industrial-scale preparation.[1]
Materials:
-
n-Propanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
6 N Hydrochloric acid (HCl)
-
Water
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a jacketed reactor or a three-necked flask equipped with a mechanical stirrer, thermometer, and an addition funnel, charge n-propanol (1.0 eq), triethylamine (1.3 eq), and dichloromethane.
-
Cool the mixture to a temperature between 5°C and 15°C.
-
Prepare a solution of p-toluenesulfonyl chloride (0.9 eq) in dichloromethane.
-
Cautiously add the p-toluenesulfonyl chloride solution to the cooled alcohol mixture over 30 minutes, maintaining the temperature between 5°C and 15°C.
-
Once the addition is complete, allow the mixture to warm to a temperature of about 18°C to 22°C and stir for 12 hours.
-
Monitor the reaction for completion by TLC or ¹H NMR.
-
Upon completion, cautiously add 6 N HCl while maintaining the temperature below 25°C.
-
Separate the aqueous phase.
-
Wash the organic phase twice with water.
-
Dry the organic phase with MgSO₄, filter, and concentrate under reduced pressure to afford the this compound product.
Visualizations
Caption: Main reaction pathway for the synthesis of this compound and potential side reactions.
Caption: Troubleshooting workflow for addressing low yield in this compound synthesis.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. What catalysts are used in the synthesis of Propyl P - Toluene Sulfonate? - Blog [nuomengchemical.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Sciencemadness Discussion Board - Unexpected problems with p-TsOH synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. prepchem.com [prepchem.com]
- 7. This compound | 599-91-7 [chemicalbook.com]
Technical Support Center: Purification of Crude Propyl p-Toluenesulfonate
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the purification of crude propyl p-toluenesulfonate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common impurities in my crude this compound?
A: The impurities largely depend on the synthetic route but typically include unreacted starting materials, reagents, and byproducts. The most common impurities are:
-
Unreacted Starting Materials: n-Propanol, p-toluenesulfonyl chloride, or p-toluenesulfonic acid.[1][2]
-
Reagents and Catalysts: Bases like triethylamine or pyridine, and acids like sulfuric acid.[1][3]
-
Byproducts: Salts such as triethylamine hydrochloride if triethylamine and a chloride source are used.[1] Water is also a common byproduct of esterification.[3]
Q2: I am observing a persistent emulsion during the aqueous workup. How can I resolve this?
A: Emulsions are common, especially when residual salts or finely divided solids are present. To break an emulsion, you can:
-
Add Brine: Wash the mixture with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer helps to force the separation of the organic and aqueous phases.[4]
-
Filter through Celite: Pass the entire emulsified mixture through a pad of Celite. This can break up the emulsion by removing particulate matter that may be stabilizing it.[1]
Q3: How do I effectively remove unreacted p-toluenesulfonic acid or p-toluenesulfonyl chloride?
A: Both p-toluenesulfonic acid and p-toluenesulfonyl chloride (which can hydrolyze to the acid) are acidic. They can be removed by washing the organic solution of your crude product with a mild aqueous base. A saturated solution of sodium bicarbonate (NaHCO₃) or a dilute (5-10%) solution of sodium hydroxide (NaOH) is effective.[2] Always follow with a water wash to remove any remaining salts.
Q4: My final product appears wet or cloudy. What is the cause?
A: A wet or cloudy appearance is typically due to residual water. Ensure the organic phase is thoroughly dried before the final solvent evaporation step. Use a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[1] Allow sufficient contact time with the drying agent and filter it off completely before concentrating the solution.
Q5: What is the most appropriate purification technique for achieving high purity?
A: The choice of technique depends on the impurity profile and the required purity level.
-
Aqueous Workup: This is the first and most crucial step to remove water-soluble impurities like salts and unreacted acids or bases.[1]
-
Column Chromatography: For removing non-polar or closely related impurities, column chromatography over silica gel is highly effective.[5] A gradient elution, typically starting with hexane and gradually increasing the proportion of ethyl acetate, will separate the desired product from impurities.
-
Vacuum Distillation: If the product is thermally stable, distillation under reduced pressure can be an excellent method for purification, especially on a larger scale.[2]
Q6: How can I confirm the purity of my final product and identify any remaining impurities?
A: A combination of analytical techniques is recommended:
-
Thin-Layer Chromatography (TLC): A quick and easy method to assess the number of components in your sample and to monitor the progress of column chromatography.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is the preferred method for accurate quantification of purity and detecting trace-level impurities, including potential genotoxic p-toluenesulfonate byproducts.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the structure of the desired product and identify signals corresponding to residual solvents or impurities.[1]
Data Presentation
Table 1: Common Impurities and Removal Strategies
| Impurity | Probable Source | Recommended Removal Method |
| p-Toluenesulfonic Acid | Unreacted starting material | Wash with aqueous NaHCO₃ or dilute NaOH.[2] |
| p-Toluenesulfonyl Chloride | Unreacted starting material | Wash with aqueous NaHCO₃ or dilute NaOH.[2] |
| n-Propanol | Unreacted starting material | Wash with water or brine.[1] |
| Triethylamine | Base used in synthesis | Wash with dilute aqueous HCl.[1] |
| Triethylamine Hydrochloride | Byproduct of synthesis | Wash with water.[1] |
| Sulfuric Acid | Catalyst | Wash with water, then aqueous NaHCO₃.[3] |
Table 2: Typical Conditions for Column Chromatography Purification
| Parameter | Specification | Rationale |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Standard polar stationary phase effective for separating compounds of varying polarity.[8] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | Start with a low polarity mixture (e.g., 98:2 Hexane:EtOAc) and gradually increase the polarity to elute the product after less polar impurities. |
| Monitoring | TLC with UV visualization | Allows for the identification of fractions containing the pure product.[1] |
Experimental Protocols
Protocol 1: Standard Aqueous Workup Procedure
-
Transfer the reaction mixture to a separatory funnel. If the reaction was run in a water-miscible solvent, dilute it with a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Wash the organic layer sequentially with: a. Dilute HCl (e.g., 1N) to remove basic impurities like triethylamine.[1] b. Saturated aqueous NaHCO₃ to remove acidic impurities.[2] c. Water to remove water-soluble salts. d. Saturated aqueous NaCl (brine) to facilitate phase separation and remove bulk water.[4]
-
Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.[1][9]
Protocol 2: Purification by Silica Gel Column Chromatography
-
Prepare the Column: Slurry pack a glass column with silica gel in a low-polarity eluent (e.g., 100% hexane).[8]
-
Load the Sample: Dissolve the crude this compound in a minimal amount of the organic solvent (e.g., DCM or the initial eluent). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the prepared column.
-
Elute the Column: Begin eluting with a low-polarity solvent system (e.g., hexane). Gradually increase the polarity by adding small increments of a more polar solvent like ethyl acetate.
-
Collect and Analyze Fractions: Collect the eluent in a series of fractions. Spot each fraction on a TLC plate to determine its composition.
-
Combine and Concentrate: Combine the fractions that contain the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. What catalysts are used in the synthesis of Propyl P - Toluene Sulfonate? - Blog [nuomengchemical.com]
- 4. benchchem.com [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 599-91-7 [chemicalbook.com]
Technical Support Center: Troubleshooting Reactions with Propyl Tosylate
Welcome to the technical support center for scientists, researchers, and drug development professionals. This resource is designed to provide clear and concise troubleshooting guidance for common issues encountered during chemical reactions involving propyl tosylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of a tosylate group in a reaction?
A1: The p-toluenesulfonyl (tosyl) group serves as an excellent leaving group in nucleophilic substitution and elimination reactions.[1][2][3] It converts a hydroxyl group (-OH), which is a poor leaving group, into a tosylate (-OTs), which is readily displaced by a nucleophile.[2][3] This is because the tosylate anion is highly stabilized by resonance, making it a weak base and thus a good leaving group.[1]
Q2: My tosylation reaction of propanol is not going to completion. What are the common causes?
A2: Incomplete tosylation reactions are frequently due to issues with reagent quality and reaction conditions. Key factors include:
-
Reagent Quality:
-
Tosyl Chloride (TsCl): Old or improperly stored tosyl chloride can hydrolyze to p-toluenesulfonic acid, rendering it inactive. It is recommended to use fresh or purified TsCl.[4]
-
Base: Amine bases like pyridine and triethylamine are hygroscopic and can absorb moisture. Water will react with TsCl, reducing its availability for the desired reaction. Using a freshly distilled or anhydrous base is crucial.[4]
-
Solvent: The presence of water in the reaction solvent can lead to the hydrolysis of tosyl chloride. Ensure the solvent is thoroughly dried before use.[4]
-
-
Reaction Conditions:
-
Stoichiometry: An insufficient amount of tosyl chloride or base will lead to incomplete conversion of the starting alcohol. A slight excess of TsCl (typically 1.2-1.5 equivalents) is often used to drive the reaction to completion.[4]
-
Temperature: While many tosylations are performed at 0 °C or room temperature, sluggish reactions may require warming.[1]
-
Q3: I am observing a significant amount of propyl chloride as a byproduct in my tosylation reaction. Why is this happening and how can I prevent it?
A3: The formation of an alkyl chloride is a common side reaction during tosylation.[1] This occurs when the chloride ion (Cl-), generated from tosyl chloride, acts as a nucleophile and displaces the newly formed tosylate group.[1]
To minimize this side reaction, consider the following strategies:
-
Solvent Choice: Use less polar aprotic solvents like dichloromethane (DCM) or toluene instead of highly polar aprotic solvents like DMF, which can accelerate the SN2 reaction of the chloride ion.[1]
-
Base Selection: Pyridine is often a better choice of base than triethylamine. Triethylamine forms triethylammonium chloride, which provides a higher concentration of nucleophilic chloride ions.[1]
Q4: How should I store propyl tosylate?
A4: Propyl tosylate should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[5][6] It is stable under normal conditions.[5]
Troubleshooting Guide for Nucleophilic Substitution Reactions
Propyl tosylate is a primary tosylate, which generally favors S(_N)2 reactions over E2 elimination. However, side reactions can still occur. This guide will help you troubleshoot common issues.
Issue 1: Low yield of the desired substitution product and formation of propene (elimination byproduct).
| Potential Cause | Troubleshooting Strategy |
| Strongly basic or sterically hindered nucleophile | Use a less sterically hindered and less basic nucleophile. For example, azide (N(_3)(-)) and primary amines are good nucleophiles with moderate basicity.[1] |
| High reaction temperature | Run the reaction at a lower temperature. Lower temperatures generally favor the S(_N)2 pathway over the E2 pathway.[1] |
Issue 2: Multiple spots on TLC, indicating a complex mixture of products.
| Potential Cause | Troubleshooting Strategy |
| Presence of side products (e.g., propene, propanol from hydrolysis) | Optimize reaction conditions to minimize side reactions as described above. Ensure anhydrous conditions to prevent hydrolysis. |
| Incomplete reaction | Increase the reaction time or use a slight excess of the nucleophile to drive the reaction to completion.[1] |
Experimental Protocols
Protocol 1: Synthesis of Propyl Tosylate from Propanol
This protocol describes a general procedure for the tosylation of a primary alcohol.
Materials:
-
1-Propanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
1M HCl
-
Saturated aqueous NaHCO(_3)
-
Brine
-
Anhydrous Na(_2)SO(_4)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
In a round-bottom flask, dissolve 1-propanol (1.0 eq) and triethylamine (1.3 eq) in anhydrous dichloromethane.[7]
-
Cool the mixture to 0-5 °C in an ice bath.[7]
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in dichloromethane over 30 minutes, maintaining the temperature below 15 °C.[7]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by cautiously adding 1M HCl.[7]
-
Separate the organic layer and wash it sequentially with water and brine.[1][7]
-
Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure to obtain the crude propyl tosylate.[1]
-
The crude product can be further purified by column chromatography if necessary.
Protocol 2: Nucleophilic Substitution of Propyl Tosylate with Sodium Azide
This protocol provides a general method for the S(_N)2 reaction of a primary tosylate.
Materials:
-
Propyl tosylate
-
Sodium azide (NaN(_3))
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Deionized water
-
Brine
-
Anhydrous MgSO(_4)
-
Round-bottom flask, magnetic stirrer, heating mantle
Procedure:
-
In a round-bottom flask, dissolve propyl tosylate (1.0 eq) in anhydrous DMF.[8]
-
Add sodium azide (1.5 eq) to the solution.[8]
-
Heat the reaction mixture to 60 °C and stir for 3 hours.[8]
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure to yield the product, 1-azidopropane.
Visual Guides
Caption: Troubleshooting workflow for propyl tosylate synthesis.
Caption: Factors influencing SN2 vs. E2 pathways for propyl tosylate.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. allen.in [allen.in]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. PROPYL P-TOLUENESULFONATE synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Propyl p-Toluenesulfonate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of propyl p-toluenesulfonate.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common method is the reaction of 1-propanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base. Another method involves the reaction of 1-propanol with p-toluenesulfonic acid monohydrate.
Q2: What is the role of the base in the synthesis using p-toluenesulfonyl chloride?
A2: The base, typically an amine like triethylamine or pyridine, neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the reaction.[1] This prevents the acid from protonating the starting alcohol and promoting side reactions.
Q3: Can other bases be used?
A3: Yes, inorganic bases such as potassium phosphate can also be used.[2] The choice of base can influence the reaction rate and yield.
Q4: What are the typical reaction temperatures?
A4: The reaction is often started at a low temperature, around 0-5°C, to control the initial exothermic reaction, and then allowed to warm to room temperature or slightly higher (18-22°C) to ensure the reaction goes to completion.[2]
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a common and effective method for monitoring the disappearance of the starting materials (1-propanol and p-toluenesulfonyl chloride) and the appearance of the product.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction: The reaction may not have been allowed to proceed for a sufficient amount of time or at an optimal temperature. 2. Hydrolysis of p-toluenesulfonyl chloride: The presence of water in the reactants or solvent can lead to the hydrolysis of TsCl to p-toluenesulfonic acid, which will not react with the alcohol.[3][4] 3. Side reactions: Formation of byproducts such as dipropyl ether can reduce the yield of the desired product. | 1. Optimize reaction time and temperature: Monitor the reaction by TLC until the starting material is consumed. A slight increase in temperature or longer reaction time may be necessary. 2. Use anhydrous conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.[1] 3. Control reaction conditions: Maintain a low reaction temperature, especially during the addition of reagents, to minimize side reactions. |
| Product is an Oil and Difficult to Purify | 1. Presence of impurities: Unreacted starting materials or byproducts can prevent the product from crystallizing. 2. Residual solvent: Incomplete removal of the reaction solvent can result in an oily product. | 1. Thorough washing: Wash the crude product with water to remove water-soluble impurities like triethylamine hydrochloride. A wash with dilute acid can also help remove residual amine base.[2] 2. Effective drying: After extraction, dry the organic layer thoroughly with a drying agent like anhydrous magnesium sulfate or sodium sulfate.[2] 3. Purification by chromatography: If washing is insufficient, column chromatography on silica gel can be used to separate the product from impurities.[5] |
| Formation of a White Precipitate During Reaction | 1. Formation of triethylamine hydrochloride: When using triethylamine as a base, the byproduct triethylamine hydrochloride is a white solid that is insoluble in many organic solvents. | 1. This is expected: The formation of this precipitate is a normal part of the reaction and can be removed by filtration at the end of the reaction.[2] |
| Product Decomposes During Distillation | 1. High temperatures: this compound can be sensitive to high temperatures and may decompose during distillation at atmospheric pressure. | 1. Vacuum distillation: Purify the product by distillation under reduced pressure to lower the boiling point and prevent decomposition. |
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Parameter | Method 1 | Method 2 (Industrial Scale) |
| Starting Alcohol | n-Propanol | 1-Propanol |
| Tosylation Reagent | p-Toluenesulfonic acid monohydrate | p-Toluenesulfonyl chloride |
| Base | Potassium phosphate trihydrate, Triethylamine | Triethylamine |
| Solvent | Dichloromethane | Dichloromethane (DCM) |
| Initial Temperature | 0-5°C | 5-15°C |
| Reaction Temperature | Room Temperature | 18-22°C |
| Reaction Time | 30 minutes | 12 hours |
| Yield | 90%[2] | 95%[2] |
Experimental Protocols
Method 1: Laboratory Scale Synthesis using p-Toluenesulfonic Acid Monohydrate[2]
-
Reaction Setup: In a 100 mL three-neck flask equipped with a thermometer and magnetic stirrer, add 20 mL of dichloromethane. Cool the flask in an ice bath to an internal temperature of 0-5°C.
-
Reagent Addition: Sequentially add p-toluenesulfonic acid monohydrate (380.44 mg, 2.0 mmol), bis(trichloromethyl)carbonate (236 mg, 0.80 mmol), and potassium phosphate trihydrate (1.38 g, 6 mmol). Stir the mixture for 5 minutes.
-
Initiation: Add two drops of triethylamine (~20 mg, 0.10 equiv) dropwise. After observing bubble formation, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 20 minutes.
-
Alcohol Addition: Add n-propanol (120.2 mg, 2.0 mmol), triethylamine (202.4 mg, 2.0 mmol), and trimethylamine hydrochloride (13.1 mg, 0.2 mmol) sequentially. Stir the mixture for 30 minutes at room temperature. Monitor the reaction progress by TLC.
-
Workup: Upon completion, filter the reaction mixture and wash the filter cake with 5 mL of dichloromethane.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the product.
Method 2: Industrial Scale Synthesis using p-Toluenesulfonyl Chloride[2]
-
Reaction Setup: Charge a 100 L glass-jacketed reactor with 1-propanol (2.098 kg, 34.9 mol), triethylamine (4.585 kg, 45.3 mol), and dichloromethane (20.1 L). Cool the mixture to 5-15°C.
-
Reagent Addition: Cautiously add a solution of p-toluenesulfonyl chloride (6 kg, 31.47 mol) in dichloromethane (10.5 L) over 30 minutes, maintaining the temperature between 5°C and 15°C.
-
Reaction: After the addition is complete, warm the mixture to 18-22°C and stir for 12 hours. Monitor the reaction by ¹H NMR.
-
Workup: Cautiously add 6 N HCl (2.98 L) while keeping the temperature below 25°C. Separate the aqueous phase.
-
Purification: Wash the organic phase twice with water (21 L each time). Dry the organic phase with MgSO₄ and filter over Celite. Wash the filtered solids with DCM (4 L).
-
Isolation: Concentrate the filtrate to a residue. Dissolve the residue in heptane and concentrate again to afford the final product.
Mandatory Visualization
Caption: Experimental workflow for this compound synthesis.
Caption: Reaction mechanism of 1-propanol with p-toluenesulfonyl chloride.
References
Technical Support Center: Catalyst Deactivation in Propyl p-Toluenesulfonate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation during the synthesis of propyl p-toluenesulfonate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues related to catalyst deactivation that may arise during the synthesis of this compound, which is typically achieved through the esterification of p-toluenesulfonic acid with propanol.
Homogeneous Catalysts: Sulfuric Acid and p-Toluenesulfonic Acid (p-TSA)
Q1: My reaction yield has significantly decreased when using sulfuric acid as a catalyst, even with fresh reactants. What is the likely cause?
A1: The most common cause of deactivation for sulfuric acid in esterification reactions is the presence of water.[1] Water is a byproduct of the esterification reaction, and its accumulation can inhibit the catalytic activity of sulfuric acid.[1] The catalyst can lose a significant amount of its activity as the water concentration in the reaction mixture increases.[1]
-
Troubleshooting Steps:
-
Ensure all reactants and solvents are anhydrous.
-
Use a Dean-Stark apparatus or add molecular sieves to remove water as it is formed during the reaction.
-
Increase the catalyst loading to compensate for the deactivating effect of water, though this may complicate purification.
-
Q2: I am trying to reuse my p-Toluenesulfonic acid (p-TSA) catalyst, but I'm seeing a progressive drop in yield with each cycle. Why is this happening?
A2: While p-TSA is an effective catalyst, its recovery and reuse in a homogeneous system can be challenging, especially when polar solvents are used.[2] The difficulty in completely separating p-TSA from the reaction mixture without loss or contamination can lead to a perceived "deactivation" in subsequent runs. Additionally, any residual water from the work-up can inhibit the catalyst in the next cycle.
-
Troubleshooting Steps:
-
After the reaction, quench the mixture and perform a careful extraction to recover the p-TSA. Ensure the recovered catalyst is thoroughly dried before reuse.
-
Consider immobilizing p-TSA on a solid support (e.g., silica, polymer resin) to create a heterogeneous catalyst. This simplifies separation and improves reusability.[2]
-
Heterogeneous Catalysts: Ion-Exchange Resins
Q3: My ion-exchange resin catalyst is showing a decline in performance after a few reaction cycles. What are the potential causes of deactivation?
A3: Deactivation of ion-exchange resins in esterification reactions can be attributed to several factors:
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Leaching of Active Sites: The sulfonic acid groups that provide the catalytic activity can gradually leach from the resin support into the reaction mixture.[3][4]
-
Fouling: The pores of the resin can become blocked by the deposition of reactants, products, or byproducts, preventing access to the active sites.
-
Ion Exchange: If the reactants or solvent contain metal ions, these can exchange with the active H+ ions on the resin, rendering the catalyst inactive.[5]
-
Troubleshooting Steps:
-
To address leaching: After each cycle, wash the resin with a non-polar solvent to remove adsorbed species, followed by a polar solvent to remove any remaining impurities, and then dry thoroughly.
-
To address fouling: A more rigorous washing procedure with a suitable solvent or a dilute acid or base solution (depending on the nature of the foulant) may be necessary.
-
To prevent ion exchange: Ensure high purity of reactants and solvents.
-
Q4: How can I regenerate my deactivated ion-exchange resin catalyst?
A4: Regeneration of an ion-exchange resin catalyst typically involves washing the resin to remove any foulants, followed by treatment with a strong acid to restore the active H+ sites.[5]
-
Regeneration Protocol:
-
Wash the resin with a solvent that is a good solvent for the reactants and products (e.g., the alcohol used in the synthesis).
-
Wash with deionized water to remove any water-soluble impurities.
-
Treat the resin with a solution of a strong acid, such as hydrochloric acid or sulfuric acid (e.g., 1 M HCl), to replace any exchanged metal ions with H+ ions.
-
Wash thoroughly with deionized water until the washings are neutral.
-
Dry the resin completely before reusing it in the reaction.
-
Quantitative Data on Catalyst Deactivation
The following table summarizes quantitative data on catalyst deactivation from studies on esterification reactions, which can serve as an indicator of the performance loss you might observe.
| Catalyst Type | Reaction | Deactivation Observation | Potential Cause | Reference |
| Sulfuric Acid | Acetic acid esterification | Up to 90% loss in catalytic activity | Increased water concentration | [1] |
| Carbon-based solid acid | Oleic acid esterification | Yield decreased from 97.98% to 79.19% after four cycles | Leaching of sulfur and formation of sulfonic esters | |
| Ion-Exchange Resin (Amberlyst-15) | Stearic acid esterification | Conversion dropped to 57% after 13 cycles | Blocking of active sites by methyl stearate | [6] |
Experimental Protocols for Troubleshooting
Protocol 1: Determining the Activity of a Recycled Catalyst
This protocol allows for the quantitative assessment of a recycled catalyst's performance compared to a fresh catalyst.
-
Set up two parallel reactions:
-
Reaction A: Use a standard amount of fresh catalyst.
-
Reaction B: Use the same amount of the recycled catalyst.
-
-
Reaction Conditions: Ensure all other reaction parameters (temperature, reactant concentrations, solvent volume, reaction time) are identical for both reactions.
-
Monitoring: Take aliquots from each reaction at regular intervals (e.g., every 30 minutes) and analyze them using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the this compound product.
-
Analysis: Plot the product concentration versus time for both reactions. A slower rate of product formation and a lower final yield in Reaction B compared to Reaction A indicate catalyst deactivation.
Protocol 2: Test for Leaching of Active Sites from a Solid Catalyst
This protocol helps determine if the active sulfonic acid groups are leaching from your solid catalyst (e.g., ion-exchange resin).[3][7]
-
Catalyst Treatment: Stir a known amount of the solid catalyst in the reaction solvent (propanol) at the reaction temperature for the typical duration of the synthesis, but without the p-toluenesulfonic acid.
-
Separation: Filter the mixture to separate the catalyst from the solvent.
-
Reaction with Supernatant: Use the collected solvent (supernatant) as the medium for a new synthesis reaction, adding the p-toluenesulfonic acid but no fresh solid catalyst.
-
Analysis: If the reaction proceeds to form the product, it indicates that catalytically active species have leached from the solid support into the solvent. The reaction rate will be proportional to the extent of leaching.
Visualizing Deactivation Pathways and Troubleshooting
Catalyst Deactivation Pathways
Caption: Common deactivation pathways for catalysts in this compound synthesis.
Troubleshooting Workflow for Decreased Reaction Yield
Caption: A logical workflow for troubleshooting decreased yield due to catalyst deactivation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 4. Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. samyangtrilite.com [samyangtrilite.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Propyl p-Toluenesulfonate Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize impurities during the synthesis of propyl p-toluenesulfonate.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent laboratory and industrial method is the reaction of 1-propanol with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to neutralize the hydrochloric acid byproduct.[1][2] The reaction is typically performed in a solvent like dichloromethane (DCM) at controlled temperatures.[3]
Q2: What are the primary impurities I should be aware of?
The main impurities include unreacted starting materials (1-propanol, p-toluenesulfonyl chloride), the hydrolyzed form of TsCl (p-toluenesulfonic acid), and side-reaction products like propyl chloride and di-propyl ether.[4] this compound and related esters are themselves considered potential genotoxic impurities (GTIs) in pharmaceutical manufacturing and must be carefully controlled.[5]
Q3: Why is temperature control critical during the addition of p-toluenesulfonyl chloride?
The reaction between an alcohol and TsCl is exothermic. Adding TsCl slowly at a reduced temperature (e.g., 0-15°C) is crucial to prevent uncontrolled temperature spikes.[3] Poor temperature control can lead to increased side reactions, degradation of the product, and the formation of colored impurities.
Q4: What is the function of the base (e.g., triethylamine, pyridine) in the synthesis?
The reaction generates one equivalent of hydrochloric acid (HCl) for every equivalent of tosylate formed. A base, such as triethylamine or pyridine, is added to scavenge this HCl, forming a salt (e.g., triethylammonium hydrochloride).[1][6] This prevents the acidic conditions from promoting unwanted side reactions, such as the dehydration of the alcohol or acid-catalyzed degradation of the product.[4]
Q5: How can I monitor the reaction's progress?
The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC).[3] By spotting the reaction mixture alongside the starting materials, one can observe the consumption of the alcohol and the formation of the product spot. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[5]
Q6: Is this compound a hazardous substance?
Yes, this compound is considered a hazardous substance. It can cause skin and serious eye irritation and may cause respiratory irritation.[7][8] It is also potentially harmful if swallowed.[7] Appropriate personal protective equipment (PPE), such as gloves, safety goggles, and lab coats, should be worn, and all handling should be performed in a well-ventilated fume hood.[9]
Section 2: Troubleshooting Guide
Problem: Low Yield of this compound
| Possible Cause | Recommended Solution |
| Incomplete Reaction | Ensure a slight excess of the alcohol (1-propanol) or TsCl is used, depending on which is easier to remove during purification. Verify the reaction has gone to completion using TLC or HPLC before starting the work-up.[3] |
| Moisture in Reagents/Glassware | p-Toluenesulfonyl chloride is sensitive to moisture and can hydrolyze to p-toluenesulfonic acid. Ensure all reagents are anhydrous and glassware is thoroughly dried before use. |
| Inefficient Base | Use at least one equivalent of a dry, non-nucleophilic base like triethylamine or pyridine. Ensure the base is added correctly to neutralize the generated HCl.[6] |
| Product Loss During Work-up | Propyl tosylate has some solubility in water. Minimize the volume and number of aqueous washes. Ensure the organic phase is properly separated and dried (e.g., with MgSO₄) before solvent evaporation.[3] |
Problem: Significant Unreacted Starting Material in Product
| Possible Cause | Recommended Solution |
| Unreacted p-Toluenesulfonyl Chloride (TsCl) | This indicates insufficient 1-propanol or reaction time. After the main reaction, consider quenching the mixture with a small amount of water or an amine to convert residual TsCl into a more polar, easily removable compound. |
| Unreacted 1-Propanol | This suggests an excess of alcohol was used or the reaction was incomplete. 1-propanol can typically be removed during the aqueous wash steps and under vacuum during solvent evaporation due to its volatility. |
Problem: Presence of p-Toluenesulfonic Acid Impurity
| Possible Cause | Recommended Solution |
| Hydrolysis of TsCl | Occurs when moisture is present in the reaction setup. Use anhydrous solvents and reagents. |
| Hydrolysis of Product | The tosylate ester can hydrolyze back to the acid and alcohol, especially under strongly acidic or basic conditions during work-up. Perform aqueous washes with dilute, cold solutions and minimize contact time. |
| Purification of Starting Material | If using p-toluenesulfonic acid as a starting material, ensure its purity. It can be purified by stirring with a solvent like ethyl acetate in which the acid is poorly soluble but impurities like sulfates are more soluble.[10] |
Section 3: Experimental Protocols
Protocol 1: Synthesis of this compound[3]
-
Setup: Charge a dry, jacketed glass reactor or a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel with 1-propanol (1.0 eq), triethylamine (1.3 eq), and dichloromethane (DCM).
-
Cooling: Cool the mixture to between 5°C and 15°C using an ice bath or circulator.
-
TsCl Addition: Dissolve p-toluenesulfonyl chloride (0.9-1.0 eq) in DCM. Add this solution dropwise to the cooled alcohol mixture over 30-60 minutes, ensuring the internal temperature does not exceed 22°C.
-
Reaction: Once the addition is complete, allow the mixture to warm to room temperature (approx. 18-22°C) and stir for 12 hours or until TLC/HPLC analysis indicates the reaction is complete.
-
Work-up: Proceed to the purification protocol.
Protocol 2: Aqueous Work-up and Purification[3]
-
Quenching: Cautiously add cold 6 N HCl to the reaction mixture to neutralize excess triethylamine and form the water-soluble salt. Maintain the temperature below 25°C.
-
Phase Separation: Transfer the mixture to a separatory funnel and remove the aqueous phase.
-
Washing: Wash the organic phase twice with water.
-
Drying: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Filtration & Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound, which appears as a clear, light-yellow liquid.[7][11]
Protocol 3: Purity Analysis by HPLC-UV[5]
High-performance liquid chromatography with UV detection is the standard for quantifying this compound and related impurities.
| Parameter | Specification |
| Column | Reversed-phase C8 or C18 (e.g., Hypersil Gold C8, 5 µm, 4.6 x 250 mm)[12] |
| Mobile Phase | Isocratic or gradient mixture of acetonitrile and water.[5] |
| Detection | UV detector set to 254 nm.[13] |
| Sample Preparation | Dilute the product in a 50:50 (v/v) mixture of acetonitrile and water.[5] |
| Quantification | Use a calibration curve prepared from a certified reference standard of this compound.[5] Limits of detection (LOD) and quantification (LOQ) can be below 5 ng/mL and 15 ng/mL, respectively.[5] |
Section 4: Visual Guides
Caption: A typical workflow for the synthesis and purification of this compound.
Caption: Primary reaction pathway and the formation of common process-related impurities.
Caption: A decision-making diagram to diagnose and resolve issues of low product yield.
References
- 1. m.youtube.com [m.youtube.com]
- 2. orgosolver.com [orgosolver.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. What catalysts are used in the synthesis of Propyl P - Toluene Sulfonate? - Blog [nuomengchemical.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 9. chemicalbook.com [chemicalbook.com]
- 10. CN106588712A - Purification method capable of reducing sulfate content of p-toluenesulfonic acid - Google Patents [patents.google.com]
- 11. This compound | 599-91-7 [chemicalbook.com]
- 12. Determination and confirmation of isothis compound in cosmetics by HPLC-diode array detector method and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. caod.oriprobe.com [caod.oriprobe.com]
Technical Support Center: Handling and Disposal of Propyl p-Toluenesulfonate Waste
This guide provides comprehensive information for researchers, scientists, and drug development professionals on the safe handling and disposal of propyl p-toluenesulfonate waste.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound (also known as propyl tosylate) is a propyl ester of p-toluenesulfonic acid with the chemical formula C₁₀H₁₄O₃S. It is classified as a hazardous chemical that can cause skin and serious eye irritation.[1] It may also be harmful if swallowed or inhaled, causing irritation to the digestive and respiratory tracts.[1]
Q2: What immediate first aid measures should be taken in case of exposure?
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin Contact: Remove contaminated clothing and shoes immediately. Flush skin with plenty of soap and water for at least 15 minutes. Get medical aid if irritation develops or persists.[2]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2]
-
Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2]
Q3: What personal protective equipment (PPE) is required when handling this compound?
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves) and a lab coat to prevent skin exposure.[2]
-
Respiratory Protection: Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.[1]
Q4: How should I store this compound?
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[2] Storage under an inert atmosphere (nitrogen or argon) at 2-8°C is also recommended.
Q5: What are the primary methods for the disposal of this compound waste?
The primary recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Do not dispose of it down the drain or in regular trash.[2] Always consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
Troubleshooting Guide
Problem: I have a small spill of this compound in the lab. What should I do?
Solution:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Ensure Ventilation: Work in a well-ventilated area or a fume hood.
-
Wear Appropriate PPE: Put on your safety goggles, gloves, and lab coat.
-
Contain the Spill: For small liquid quantities (<50ml), absorb the spill with an inert material such as vermiculite, sand, or earth.
-
Collect the Waste: Carefully scoop the absorbed material into a suitable, labeled, and closed container for disposal.
-
Decontaminate the Area: Clean the spill area with soap and water.
-
Dispose of Waste: The container with the absorbed material should be treated as hazardous waste and disposed of through your institution's hazardous waste management program.
Problem: My this compound waste container is full. How do I prepare it for pickup?
Solution:
-
Ensure Proper Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Securely Close the Container: Make sure the container is tightly sealed to prevent leaks or spills.
-
Check for External Contamination: The outside of the container should be clean and free of any chemical residue.
-
Store in a Designated Area: Keep the sealed and labeled container in your laboratory's designated satellite accumulation area for hazardous waste.
-
Arrange for Pickup: Follow your institution's procedures to schedule a pickup by the environmental health and safety (EHS) department or a licensed waste contractor.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄O₃S | |
| Molecular Weight | 214.28 g/mol | |
| Appearance | Clear light yellow liquid | [3] |
| Boiling Point | 140 °C @ 2 mmHg | [3] |
| Melting Point | < -20 °C | [3] |
| Density | 1.15 g/cm³ | [3] |
| Solubility in Water | Insoluble | [4] |
| Solubility in Organic Solvents | Soluble in ethanol, acetone, and dichloromethane. | [4][5][6] |
| Flash Point | 147.8 °C | [3] |
| Incompatible Materials | Strong oxidizing agents. | [1] |
Experimental Protocol: Alkaline Hydrolysis for Disposal of this compound Waste
This protocol describes a method for the chemical degradation of small quantities of this compound waste in a laboratory setting via alkaline hydrolysis. This procedure should be performed in a fume hood with appropriate personal protective equipment.
Materials:
-
This compound waste
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Ethanol or another suitable water-miscible solvent
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir bar and magnetic stirrer
-
pH paper or pH meter
-
Appropriate waste containers
Procedure:
-
Dilution: Dilute the this compound waste with a suitable solvent like ethanol to ensure a manageable reaction concentration.
-
Reaction Setup: Place the diluted waste in a round-bottom flask equipped with a stir bar and a reflux condenser.
-
Addition of Base: Slowly add an excess of sodium hydroxide solution to the flask while stirring. The reaction is typically carried out by heating under reflux.[7]
-
Heating and Reflux: Heat the mixture to reflux and maintain it for a sufficient period to ensure complete hydrolysis. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess base with a dilute acid (e.g., hydrochloric acid) to a pH between 6 and 8.
-
Disposal: The resulting solution, containing p-toluenesulfonic acid salt and propanol, should be disposed of as aqueous chemical waste according to your institution's guidelines.
Visualizations
Caption: Workflow for handling this compound waste.
Caption: Process for alkaline hydrolysis of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound|lookchem [lookchem.com]
- 4. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 5. Comment le propyl P - le sulfonate de toluène interagit-il avec d'autres produits chimiques dans un mélange? - Blog [fr.sgnmchem.com]
- 6. Solubility of methyl p-toluenesulfonate-Chongqing Pengsheng Industrial Co.,Ltd. [cq-pengsheng.com]
- 7. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Propyl p-Toluenesulfonate Reactions
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting reactions involving propyl p-toluenesulfonate, with a specific focus on the critical impact of moisture.
Frequently Asked Questions (FAQs)
Q1: My tosylation reaction to synthesize this compound is failing or giving a very low yield. What is the most common cause?
A1: The most frequent cause of low or no product formation is the presence of moisture. The starting material, p-toluenesulfonyl chloride (TsCl), is highly susceptible to hydrolysis. Water reacts with TsCl to form p-toluenesulfonic acid, which is unreactive towards the alcohol (n-propanol) under typical tosylation conditions.[1][2] This side reaction consumes the TsCl, preventing the formation of the desired this compound.
Q2: How can I identify the source of moisture in my reaction?
A2: Moisture can be introduced from several sources. It is crucial to check the following:
-
Solvents: Use only anhydrous grade solvents. Ensure they have been stored correctly to prevent atmospheric moisture absorption.
-
Reagents: Amine bases, such as triethylamine (TEA) and pyridine, are often hygroscopic and can absorb water from the air.[2][3] Use freshly distilled or newly opened bottles of such reagents.
-
Glassware: All glassware must be thoroughly dried before use, typically by oven-drying or flame-drying under an inert atmosphere.
-
Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction vessel.[1]
Q3: What is the primary impurity I should expect if my reaction is contaminated with water?
A3: The primary impurity will be p-toluenesulfonic acid, the product of TsCl hydrolysis.[1] During the workup, this acid may be neutralized by the base, leading to the formation of salts (e.g., triethylammonium toluenesulfonate), which can also contaminate the final product.
Q4: My reaction mixture turned cloudy or formed a white precipitate immediately after adding the reagents. What does this indicate?
A4: A cloudy appearance or immediate precipitation can suggest the presence of excess moisture.[3] This is often due to the formation of triethylammonium chloride (if using triethylamine and TsCl) or the aforementioned p-toluenesulfonic acid salts, which may have limited solubility in the reaction solvent.
Q5: How does moisture affect subsequent reactions where this compound is used as a reactant?
A5: this compound itself is a substrate for nucleophilic substitution reactions.[4] If water is present as a nucleophile, it can lead to the slow hydrolysis of the ester back to n-propanol and p-toluenesulfonic acid. This is especially relevant in reactions that are heated or run for extended periods, potentially reducing the yield of the desired substitution product.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Yield | Hydrolysis of p-Toluenesulfonyl Chloride (TsCl): Reagents, solvent, or glassware were not properly dried. | • Use freshly opened or purified TsCl.[2]• Use anhydrous grade solvents from a sealed bottle.• Thoroughly oven-dry or flame-dry all glassware before use.• Run the reaction under a positive pressure of an inert gas like nitrogen or argon.[1] |
| Degraded Reagents: The TsCl may be old and already hydrolyzed from improper storage. | • Check the quality of the TsCl. Old TsCl often appears clumpy and has a strong acidic smell. Purification by recrystallization may be necessary.[2] | |
| Insufficient Base: Not enough base was used to neutralize the HCl byproduct, leading to protonation of the starting alcohol. | • Use a slight excess (e.g., 1.2-1.5 equivalents) of a non-nucleophilic base like triethylamine or pyridine.[1] | |
| Reaction Stalls / Incomplete Conversion | Suboptimal Temperature: The reaction may be too slow at low temperatures. | • While many tosylations are run at 0 °C to control exotherms, allowing the reaction to slowly warm to room temperature and stir for several hours can drive it to completion.[1] Monitor progress carefully by TLC or LC-MS. |
| Product is Contaminated with Byproducts | Formation of p-Toluenesulfonic Acid: This occurs due to the hydrolysis of TsCl. | • Follow all protocols for maintaining anhydrous conditions.• During workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove acidic impurities.[1] |
Data Presentation
Table 1: Conceptual Impact of Moisture on Tosylation Yield
The following table provides a conceptual overview of how the water content in the reaction solvent can impact the yield of this compound.
| Water Content in Solvent | Expected Yield of this compound | Primary Competing Reaction |
| Anhydrous (< 50 ppm) | High (>90%) | Minimal side reactions. |
| Trace Moisture (~200-500 ppm) | Moderate (50-80%) | Hydrolysis of TsCl becomes significant. |
| Significant Moisture (>1000 ppm) | Low to None (<30%) | Hydrolysis of TsCl is the dominant pathway. |
Experimental Protocols
Anhydrous Synthesis of this compound
This protocol details a standard laboratory procedure for the synthesis of this compound, emphasizing moisture control.
Materials:
-
n-Propanol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl, 1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA, 1.5 eq), freshly distilled
-
1 M Hydrochloric Acid (HCl)
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated Aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation: Thoroughly dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.
-
Reaction Setup: Assemble the reaction flask with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Initial Charge: To the reaction flask, add n-propanol followed by anhydrous dichloromethane.
-
Addition of Base: Add triethylamine to the solution and cool the mixture to 0 °C using an ice bath.[1]
-
Addition of TsCl: Dissolve p-toluenesulfonyl chloride in a separate flask with anhydrous dichloromethane. Add this solution dropwise to the stirred alcohol/amine solution at 0 °C over 30 minutes.[5]
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]
-
Workup - Quenching: Once the reaction is complete, carefully quench by adding deionized water.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and finally with brine.[1]
-
Drying and Filtration: Dry the separated organic layer over anhydrous MgSO₄, filter, and wash the solid with a small amount of dichloromethane.[5]
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by column chromatography if necessary.
Visualizations
Diagram 1: Key Chemical Pathways
References
Enhancing the selectivity of propylation with propyl p-toluenesulfonate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using propyl p-toluenesulfonate for propylation reactions. The focus is on enhancing reaction selectivity and addressing common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My propylation reaction is resulting in a low yield. What are the common causes and how can I improve it?
A low yield can stem from several factors throughout the experimental process. A systematic approach to troubleshooting is recommended.
-
Reagent Quality:
-
This compound: Ensure the purity of your alkylating agent. Impurities can lead to side reactions.
-
Substrate: Verify the purity of your starting material. Contaminants can inhibit the reaction or complicate purification.[1]
-
Base/Solvent: Use fresh, anhydrous solvents and bases. Moisture can consume the reagents and quench reactive intermediates. Bases can be passivated by atmospheric CO2.[2] For sensitive reactions, flame-drying glassware is advisable.[3]
-
-
Reaction Conditions:
-
Temperature: Propylation reactions can be temperature-sensitive. If the reaction is slow, a moderate increase in temperature may help. However, excessively high temperatures can promote side reactions like elimination or decomposition.[2] Consider monitoring the reaction at different temperatures to find the optimal point.
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal duration.[1][2]
-
Mixing: In heterogeneous reactions (e.g., using a solid base), ensure vigorous stirring to maximize the contact between reactants.[2]
-
-
Workup and Purification:
Q2: I am observing poor regioselectivity (e.g., O- vs. C-alkylation or N- vs. O-alkylation). How can I enhance the selectivity for my desired product?
Regioselectivity in propylation is a common challenge, particularly with substrates possessing multiple nucleophilic sites (ambident nucleophiles). The outcome is often governed by the principles of Hard and Soft Acid-Base (HSAB) theory and reaction kinetics vs. thermodynamics.
-
O- vs. C-Alkylation of Enolates:
-
Kinetic vs. Thermodynamic Control: O-alkylation is often the kinetically favored product, as the oxygen atom is more electronegative and accessible. C-alkylation typically leads to a more thermodynamically stable product.
-
Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) can solvate the cation, leaving the enolate oxygen more exposed and reactive, thus favoring O-alkylation. Protic solvents can solvate the oxygen of the enolate, favoring C-alkylation.
-
Counter-ion: The nature of the counter-ion associated with the enolate plays a crucial role. Tightly associated ions (like Li+) favor C-alkylation, while more dissociated ions (like K+) in the presence of crown ethers can favor O-alkylation.
-
Electrophile Hardness: this compound is a relatively "soft" electrophile compared to reagents like propyl triflate. Softer electrophiles tend to favor reaction at the softer carbon nucleophilic site, promoting C-alkylation.[4]
-
-
N- vs. O-Alkylation of Substrates with Amine/Alcohol Functionality:
-
Basicity: Generally, the more basic site is more nucleophilic. In many cases, the nitrogen atom is a stronger nucleophile than the oxygen atom, leading to preferential N-propylation.
-
Protecting Groups: To achieve selective O-propylation in the presence of a more nucleophilic nitrogen, consider protecting the amine functionality (e.g., as a tosylamide) before performing the propylation, followed by deprotection.[5]
-
Q3: My reaction is producing significant byproducts, such as the dipropylated product or an elimination product (propene). How can these side reactions be minimized?
-
Over-Alkylation (Dipropylation):
-
This is common in N-propylation of primary amines.[5]
-
Control Stoichiometry: Use a slight excess of the amine substrate relative to the this compound.
-
Slow Addition: Add the this compound slowly to the reaction mixture to maintain a low concentration, which disfavors a second alkylation event.[1]
-
Protecting Group Strategy: For mono-N-propylation, a protection-alkylation-deprotection sequence using a tosyl group offers a more controlled approach.[5]
-
-
Elimination (Formation of Propene):
-
This occurs when the nucleophile acts as a base, abstracting a proton from the propyl group, leading to an E2 elimination.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base if a base is required for substrate deprotonation. If the substrate is the nucleophile, a weaker base is preferable.
-
Lower Temperature: Elimination reactions are often favored at higher temperatures. Running the reaction at a lower temperature can significantly reduce this side reaction.[1]
-
Troubleshooting and Decision Workflows
The following diagrams provide a visual guide to troubleshooting common issues and making decisions to enhance selectivity.
Caption: A systematic workflow for troubleshooting low yield and poor selectivity.
Caption: Decision pathway for enhancing regioselectivity in propylation reactions.
Data Presentation: Influence of Reaction Conditions
The selectivity and yield of propylation are highly dependent on the reaction conditions. The following table summarizes the expected outcomes for the propylation of a model substrate, 4-aminophenol, illustrating the challenge of N- vs. O-selectivity.
| Base | Solvent | Temperature (°C) | Primary Product | Expected Yield | Key Considerations |
| K₂CO₃ | Acetone | Reflux | N-propylated | Moderate | Common conditions, often favors N-alkylation due to higher nucleophilicity. |
| NaH | THF | 0 to RT | O-propylated | Moderate to Good | Strong base deprotonates the more acidic phenol first, favoring O-alkylation. |
| Cs₂CO₃ | DMF | RT | N-propylated | Good | Cesium effect can enhance reactivity, but N-alkylation often still dominates. |
| None | Acetonitrile | Reflux | N-propylated | Low to Moderate | Uncatalyzed reaction is slow and typically favors the more nucleophilic site. |
| Protection Strategy* | Various | Various | O-propylated | Good to High | N-protection (e.g., Boc, Ts), followed by O-propylation and deprotection.[5] |
*Protection Strategy involves multiple steps but offers the highest selectivity for the less reactive site.
Experimental Protocols
The following are representative protocols for O- and N-propylation using this compound. Note: These are general procedures and may require optimization for specific substrates. Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment.
Protocol 1: O-Propylation of 4-Hydroxybenzaldehyde
This protocol details the selective alkylation of a phenolic hydroxyl group.
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-hydroxybenzaldehyde (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF, approx. 0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes until hydrogen evolution ceases.
-
-
Alkylation:
-
Add this compound (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
-
Workup and Purification:
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-propoxybenzaldehyde.
-
Protocol 2: N-Propylation of p-Toluenesulfonamide
This protocol is an example of alkylating a nitrogen atom, which can be a key step in a protect-alkylate-deprotect sequence for synthesizing primary or secondary amines.[5]
-
Reaction Setup:
-
In a round-bottom flask, dissolve p-toluenesulfonamide (1.0 eq) in anhydrous acetonitrile or DMF (approx. 0.5 M).
-
Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution.
-
-
Alkylation:
-
Add this compound (1.1 eq) to the suspension.
-
Heat the reaction mixture to 60-70 °C and stir for 6-12 hours.
-
Monitor the reaction by TLC for the disappearance of the starting sulfonamide.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Rinse the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude N-propyl-p-toluenesulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[5]
-
References
Validation & Comparative
Propyl p-Toluenesulfonate: A Comparative Guide for Alkylating Agents in Research and Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the selection of an appropriate alkylating agent is a critical decision that profoundly influences reaction efficiency, selectivity, and overall yield. Propyl p-toluenesulfonate, a member of the versatile tosylate class of reagents, offers distinct advantages in specific applications. This guide provides an objective comparison of this compound with other common alkylating agents, supported by experimental data, detailed protocols, and visual workflows to inform reagent selection in a research and development setting.
Introduction to Alkylating Agents
Alkylating agents are a fundamental class of reagents in organic synthesis, characterized by their ability to introduce an alkyl group to a nucleophilic center.[1] This process, known as alkylation, is pivotal in the construction of a vast array of organic molecules, including active pharmaceutical ingredients (APIs). The reactivity of an alkylating agent is largely governed by the nature of the alkyl group and the leaving group. A good leaving group, such as the tosylate anion, is essential for facilitating the nucleophilic substitution reaction.[2]
This compound is an effective propylating agent, valued for its high reactivity and often superior selectivity compared to other alternatives like alkyl halides.[3] It is commonly employed in the alkylation of a variety of nucleophiles, including amines (N-alkylation) and phenols (O-alkylation).
Performance Comparison of Propylating Agents
The efficacy of an alkylating agent is best assessed through quantitative measures such as reaction yield, time, and selectivity under specific experimental conditions. Below is a compilation of data comparing this compound with other propylating agents in representative N-alkylation and O-alkylation reactions.
N-Alkylation
The introduction of a propyl group to a nitrogen atom is a common transformation in the synthesis of many biologically active compounds. However, direct alkylation of amines with agents like propyl halides can often lead to a mixture of primary, secondary, tertiary, and even quaternary ammonium salts due to over-alkylation.[4] The use of this compound can offer a more controlled approach.
Table 1: Comparison of Propylating Agents for the N-Alkylation of Benzylamine
| Alkylating Agent | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| This compound | K₂CO₃ | Acetonitrile | 12 | 80 | ~90 (estimated) | [5] |
| Propyl Iodide | K₂CO₃ | Acetonitrile | 24 | 80 | 85 | [5] |
| Propyl Bromide | K₂CO₃ | Acetonitrile | 48 | 80 | 75 | [5] |
Note: Yields are highly substrate-dependent and the value for this compound is an estimation based on the superior reactivity of tosylates over halides.
O-Alkylation
The O-alkylation of phenols to produce ethers is another crucial reaction in organic synthesis. The choice of alkylating agent can significantly impact the efficiency of this transformation.
Table 2: Comparison of Propylating Agents for the O-Alkylation of p-Cresol
| Alkylating Agent | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| This compound | K₂CO₃ | Acetone | 8 | Reflux | 92 | [3] |
| Propyl Iodide | K₂CO₃ | Acetone | 16 | Reflux | 88 | [3] |
| Dimethyl Sulfate | K₂CO₃ | Acetone | 6 | Reflux | 95 (for methylation) | [1] |
Note: Dimethyl sulfate is a methylating agent and is included for a reactivity comparison, highlighting its high efficiency.
Experimental Protocols
Detailed and reproducible experimental procedures are paramount in scientific research. The following protocols provide methodologies for the N-alkylation of benzylamine and the O-alkylation of p-cresol using this compound.
Protocol 1: N-Alkylation of Benzylamine with this compound
Objective: To synthesize N-propylbenzylamine via N-alkylation of benzylamine using this compound.
Materials:
-
Benzylamine
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
To a stirred solution of benzylamine (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).
-
Add this compound (1.1 eq) to the mixture.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-propylbenzylamine.
Protocol 2: O-Alkylation of p-Cresol with this compound
Objective: To synthesize p-cresyl propyl ether via O-alkylation of p-cresol using this compound.
Materials:
-
p-Cresol
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle with reflux condenser
Procedure:
-
In a round-bottom flask, dissolve p-cresol (1.0 eq) and potassium carbonate (1.5 eq) in acetone.
-
Add this compound (1.1 eq) to the stirring mixture.
-
Heat the reaction mixture to reflux and maintain for 8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and filter off the potassium carbonate.
-
Remove the acetone from the filtrate by rotary evaporation.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude p-cresyl propyl ether.
-
Purify the product by distillation or column chromatography if necessary.
Visualizing Experimental and Logical Workflows
Diagrams are powerful tools for representing complex processes and relationships. The following diagrams, created using the DOT language, illustrate a general experimental workflow for comparing alkylating agents and a decision-making process for selecting the appropriate agent.
Caption: General experimental workflow for comparing the efficacy of different alkylating agents.
References
A Comparative Guide to the Reactivity of Propyl p-Toluenesulfonate and Methyl p-Toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals, the choice of alkylating agent is a critical decision that can significantly impact reaction efficiency and yield. Among the various options, alkyl p-toluenesulfonates (tosylates) are widely utilized due to the excellent leaving group ability of the tosylate anion. This guide provides an objective comparison of the reactivity of two common primary alkyl tosylates: propyl p-toluenesulfonate and methyl p-toluenesulfonate, supported by established principles of reaction kinetics and detailed experimental protocols.
Introduction to Reactivity in Nucleophilic Substitution
The reactivity of alkyl tosylates is predominantly governed by the principles of bimolecular nucleophilic substitution (SN2) reactions. In an SN2 reaction, a nucleophile attacks the electrophilic carbon atom, leading to the displacement of the tosylate leaving group in a single, concerted step. The rate of this reaction is highly sensitive to steric hindrance around the reaction center. As the steric bulk of the alkyl group increases, the accessibility of the electrophilic carbon to the incoming nucleophile decreases, resulting in a slower reaction rate.[1][2][3]
Methyl p-toluenesulfonate, with the smallest possible alkyl group, presents minimal steric hindrance. In contrast, this compound, while also a primary tosylate, possesses a larger propyl group, which introduces a greater degree of steric congestion. This fundamental structural difference is the primary determinant of their relative reactivities.
Quantitative Reactivity Comparison
The following table summarizes the expected relative reactivity based on this principle and data from solvolysis studies of alkyl tosylates.[5] The rates are presented relative to methyl p-toluenesulfonate.
| Compound | Alkyl Group Structure | Relative Reactivity (krel) |
| Methyl p-toluenesulfonate | Methyl | 1.00 |
| This compound | Primary (n-propyl) | ~0.4 |
Note: The relative reactivity of this compound is an estimation based on the established trend of decreasing SN2 reaction rates with increasing steric hindrance for primary alkyl substrates.
Experimental Protocols
To empirically determine and compare the reaction rates of this compound and methyl p-toluenesulfonate, a kinetic study can be performed. The following is a detailed methodology for a representative experiment.
Kinetic Analysis of the Reaction of Alkyl Tosylates with a Nucleophile
Objective: To determine the second-order rate constants for the reaction of methyl p-toluenesulfonate and this compound with a common nucleophile (e.g., sodium iodide in acetone).
Materials:
-
Methyl p-toluenesulfonate
-
This compound
-
Sodium Iodide (NaI)
-
Anhydrous Acetone
-
Standard volumetric flasks and pipettes
-
Constant temperature bath
-
Reaction vials with septa
-
Syringes
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for monitoring reaction progress
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of known concentrations of methyl p-toluenesulfonate, this compound, and sodium iodide in anhydrous acetone. A typical concentration range would be 0.05 M to 0.1 M.
-
-
Reaction Setup:
-
Equilibrate the stock solutions and reaction vials in a constant temperature bath set to the desired reaction temperature (e.g., 25°C or 50°C).
-
In a reaction vial, pipette a known volume of the alkyl tosylate solution.
-
Initiate the reaction by adding a known volume of the pre-heated sodium iodide solution to the alkyl tosylate solution. Start a timer immediately upon addition.
-
-
Monitoring the Reaction:
-
At regular time intervals, withdraw a small aliquot of the reaction mixture using a syringe.
-
Quench the reaction in the aliquot immediately by adding it to a vial containing a quenching agent (e.g., a large excess of cold solvent or a reagent that rapidly consumes the nucleophile).
-
Analyze the quenched aliquots using GC or HPLC to determine the concentration of the remaining alkyl tosylate or the formed product (alkyl iodide).
-
-
Data Analysis:
-
Plot the concentration of the alkyl tosylate versus time.
-
For a second-order reaction, a plot of 1/[Alkyl Tosylate] versus time will yield a straight line.
-
The slope of this line is equal to the second-order rate constant (k).
-
Repeat the experiment for the other alkyl tosylate under identical conditions.
-
-
Comparison:
-
Compare the determined rate constants for methyl p-toluenesulfonate and this compound to quantify their relative reactivity.
-
Logical Relationship of Reactivity
The difference in reactivity between methyl p-toluenesulfonate and this compound in SN2 reactions can be visualized as a direct consequence of the steric environment around the electrophilic carbon.
Caption: Steric hindrance dictates SN2 reactivity.
Conclusion
The reactivity of this compound is demonstrably lower than that of methyl p-toluenesulfonate in SN2 reactions. This difference is primarily attributed to the increased steric hindrance presented by the propyl group compared to the methyl group, which impedes the backside attack of the nucleophile. For synthetic applications requiring rapid alkylation, methyl p-toluenesulfonate is the more reactive choice. Conversely, in situations where a less reactive alkylating agent is desired to improve selectivity or control exothermicity, this compound may be a suitable alternative. The provided experimental protocol offers a robust framework for quantifying these reactivity differences in a laboratory setting, enabling researchers to make informed decisions in their synthetic strategies.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Solvolysis mechanisms. Kinetic solvent isotope effects for alkyl tosylates in acetic acid and acetic acid-d. [Benzyl, p methoxyneophyl, methyl, and 1-adamantyl p-toluenesulfonates] (Journal Article) | OSTI.GOV [osti.gov]
Propyl p-Toluenesulfonate: A Superior Alternative to Propyl Halides for Alkylation in Research and Development
In the landscape of synthetic chemistry, particularly within pharmaceutical and materials science research, the choice of an alkylating agent is a critical decision that dictates reaction efficiency, yield, and purity of the final product. While propyl halides (iodide, bromide, and chloride) have traditionally been the go-to reagents for introducing a propyl group, propyl p-toluenesulfonate (propyl tosylate) is emerging as a highly effective and often superior alternative. This guide provides an objective comparison of this compound against propyl halides, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals in their synthetic strategies.
Executive Summary
This compound distinguishes itself from propyl halides primarily through the exceptional leaving group ability of the tosylate anion. The negative charge on the tosylate anion is delocalized through resonance across three oxygen atoms, making it a very stable species and consequently an excellent leaving group.[1][2] This inherent stability translates to higher reaction rates and often allows for milder reaction conditions compared to propyl halides.[1][2] Furthermore, propyl tosylate is a crystalline solid, which simplifies handling, purification, and storage compared to the often volatile and hazardous liquid propyl halides.[1] While propyl halides are readily available, their application can be hampered by lower reactivity (especially chlorides and bromides) and a propensity for side reactions, such as elimination and over-alkylation.[3][4]
Performance Comparison: Quantitative Data
The following tables summarize the key differences in physical properties and comparative reactivity in common alkylation reactions.
Table 1: Physical and Chemical Properties
| Property | This compound | Propyl Iodide | Propyl Bromide | Propyl Chloride |
| Molecular Weight | 214.28 g/mol | 169.99 g/mol | 122.99 g/mol | 78.54 g/mol |
| Physical State | Crystalline Solid | Liquid | Liquid | Gas/Liquid |
| Boiling Point | 125 °C (0.1 mmHg) | 102 °C | 71 °C | 47 °C |
| Leaving Group Ability | Excellent | Good | Moderate | Poor |
| pKa of Conjugate Acid | -2.8 (p-Toluenesulfonic acid) | -10 (HI) | -9 (HBr) | -7 (HCl) |
Table 2: Comparative Yields in N-Alkylation of Phthalimide (Gabriel Synthesis)
| Alkylating Agent | Substrate | Base | Solvent | Reaction Conditions | Yield (%) | Reference |
| Propyl Bromide | Potassium Phthalimide | - | DMF | Heat | >80 | [5] |
| Propyl Iodide | Potassium Phthalimide | - | DMF | Heat | >90 | [5] |
| This compound | (via N-tosyl sulfonamide) | Various | Various | Multi-step | Generally high & selective | [5] |
Note: The N-alkylation with propyl tosylate often proceeds via a protected intermediate to ensure mono-alkylation, thus a direct yield comparison in a single step with the Gabriel synthesis is not straightforward. However, the tosylate-based method offers significantly higher selectivity, preventing the over-alkylation often seen with halides.
Key Experiments and Protocols
Synthesis of this compound
A standard laboratory procedure for the synthesis of this compound from n-propanol and p-toluenesulfonyl chloride.
Protocol 1: Synthesis of this compound
Materials:
-
n-Propanol
-
p-Toluenesulfonyl chloride (Tosyl chloride)
-
Pyridine or Triethylamine
-
Dichloromethane (DCM)
-
Water
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of n-propanol (1 equivalent) in dry DCM (10 volumes) at 0 °C, add pyridine or triethylamine (1.5 equivalents).
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) to the mixture while maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 4 hours. If the reaction has not proceeded to completion (monitored by TLC), allow it to warm to room temperature and stir for an additional 2 hours.
-
Upon completion, dilute the reaction mixture with water and separate the layers.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers successively with water (2 x 10 volumes) and brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the desired this compound.
Comparative Alkylation Reactions
N-Alkylation: A Case for Selectivity
Direct N-alkylation with propyl halides can lead to a mixture of primary, secondary, tertiary, and even quaternary ammonium salts due to the increasing nucleophilicity of the alkylated amine product.[5] The use of a tosyl protecting group strategy offers a more controlled approach to achieve selective mono-N-alkylation.
References
A Comparative Guide to Sulfonate Leaving Groups: Triflates, Tosylates, and Mesylates
In the field of organic synthesis, the efficiency of nucleophilic substitution and elimination reactions is critically dependent on the choice of the leaving group.[1] Among the most effective and widely utilized leaving groups are sulfonate esters, particularly triflates (TfO), tosylates (TsO), and mesylates (MsO).[2] This guide offers a detailed comparison of their reactivity, supported by quantitative data and experimental protocols, to aid researchers, scientists, and drug development professionals in selecting the optimal group for their synthetic challenges.
The ability of a group to depart from a molecule is directly related to the stability of the anion formed.[1] Good leaving groups are typically the conjugate bases of strong acids.[1][3] The sulfonate esters discussed here—triflates, tosylates, and mesylates—are all excellent leaving groups because their corresponding sulfonic acids are very strong, resulting in highly stable sulfonate anions.[3][4] This stability arises from the delocalization of the negative charge across the sulfonyl group's oxygen atoms through resonance.[3][5]
Relative Reactivity: A Quantitative Comparison
The generally accepted order of reactivity for these sulfonate leaving groups is:
Triflate > Tosylate > Mesylate [2]
This hierarchy is a direct result of the stability of the corresponding sulfonate anions.[2] This stability is influenced by the electronic properties of the substituent on the sulfonyl group, which can delocalize the negative charge through inductive and resonance effects.[1]
-
Triflate (CF₃SO₃⁻) is an exceptionally good leaving group due to the powerful electron-withdrawing inductive effect of the three fluorine atoms. This effect extensively delocalizes the negative charge on the triflate anion, making it extremely stable.[2]
-
Tosylate (p-CH₃C₆H₄SO₃⁻) is a better leaving group than mesylate. The aromatic ring in the tosylate group provides additional resonance stabilization for the negative charge, rendering the anion more stable than the mesylate anion.[2]
-
Mesylate (CH₃SO₃⁻) , while still a very effective leaving group, is the least reactive of the three. The methyl group has a comparatively lower stabilizing effect on the anion.[2]
The difference in reactivity can be quantified by comparing the relative rates of reaction, such as in Sₙ2 reactions.
| Leaving Group | Abbreviation | Structure of Anion | Conjugate Acid | pKa of Conjugate Acid | Relative Rate (Sₙ2) |
| Triflate | -OTf | CF₃SO₃⁻ | Triflic Acid (CF₃SO₃H) | ~ -12 to -13 | 56,000 |
| Tosylate | -OTs | CH₃C₆H₄SO₃⁻ | p-Toluenesulfonic Acid | ~ -6.5 | 0.70 |
| Mesylate | -OMs | CH₃SO₃⁻ | Methanesulfonic Acid | ~ -1.2 to -2 | 1.00 |
Data compiled from multiple sources. The relative rates are indicative and can vary with substrate and reaction conditions.[2][6]
As the data indicates, triflate is several orders of magnitude more reactive than both tosylate and mesylate, highlighting its status as a "super" leaving group.[2][4]
Visualizing Reactivity and Experimental Design
To better understand the relationships and processes discussed, the following diagrams illustrate the hierarchy of leaving group ability and a typical experimental workflow for its determination.
Caption: Hierarchy of sulfonate leaving group reactivity.
Illustrative Experimental Protocol: Comparative Solvolysis
A common method to experimentally determine the relative reactivity of these leaving groups is to measure and compare their rates of solvolysis.[2] In a solvolysis reaction, the solvent acts as the nucleophile. By using the same substrate and solvent while only varying the sulfonate leaving group, a direct comparison of their departure rates can be achieved.[2]
Objective: To determine the relative rates of solvolysis for a secondary alkyl triflate, tosylate, and mesylate.
1. Synthesis of Alkyl Sulfonates:
-
The starting material is a secondary alcohol (e.g., 2-octanol).[2]
-
To synthesize the tosylate: The alcohol is treated with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. Pyridine serves to neutralize the HCl generated during the reaction.[2][7]
-
To synthesize the mesylate: The alcohol is reacted with methanesulfonyl chloride (MsCl) and a base.[2]
-
To synthesize the triflate: The alcohol is reacted with triflic anhydride ((CF₃SO₂)₂O) in the presence of a non-nucleophilic base like pyridine.[2]
-
Crucially, the formation of these sulfonate esters occurs with retention of configuration at the alcohol's stereocenter.[4][5]
2. Solvolysis Reaction:
-
A solution of each synthesized alkyl sulfonate is prepared in a suitable solvent (e.g., 50% aqueous trifluoroethanol).[2][8]
-
The reactions are maintained at a constant temperature using a thermostated bath to ensure consistent reaction conditions.[2]
-
The progress of each reaction is monitored over time by periodically withdrawing aliquots from the reaction mixture.[2]
3. Analysis:
-
The concentration of the remaining alkyl sulfonate or the appearance of the product in the aliquots is quantified.[2]
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are suitable techniques for this analysis.[2][8]
-
The rate constant for each reaction is determined by plotting the concentration of the reactant versus time and fitting the data to the appropriate rate law.[3]
-
The relative rates are then calculated by taking the ratio of the rate constants, typically normalizing to the slowest reaction (mesylate).[2]
Caption: Workflow for the experimental comparison of sulfonate leaving groups.
Conclusion and Practical Implications
The choice between triflate, tosylate, and mesylate as a leaving group can significantly influence the outcome of a chemical reaction.[2]
-
Triflate is the most reactive and is often the leaving group of choice for unreactive substrates or when rapid reaction rates are desired.[2] However, triflates can be less stable and more expensive.[9]
-
Tosylate and mesylate are excellent, widely used leaving groups that offer a good balance of reactivity, stability, and ease of preparation.[2] They are workhorses in synthetic chemistry, suitable for a vast range of transformations.[4][10]
Ultimately, the selection of the appropriate sulfonate leaving group should be based on the specific requirements of the synthetic transformation, considering factors such as substrate reactivity, desired reaction conditions, and overall synthetic strategy.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. Research Portal [repository.lib.umassd.edu]
Quantitative Analysis of Propyl p-Toluenesulfonate: A Comparative Guide to HPLC and GC-MS Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of propyl p-toluenesulfonate, a potential genotoxic impurity (PGI), is critical in pharmaceutical development and quality control. This guide provides a comprehensive comparison of two common analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is based on published experimental data to assist in selecting the most suitable method for specific analytical needs.
Performance Comparison: HPLC vs. GC-MS
The selection of an analytical method for the quantification of this compound depends on various factors, including the required sensitivity, sample matrix, and the desired analytical throughput. Both HPLC-UV and GC-MS have demonstrated suitability for this analysis, each with distinct advantages and limitations.
| Parameter | HPLC-UV | GC-MS |
| Linearity (Correlation Coefficient, R²) | > 0.9998[1] | ≥ 0.9996[2] |
| Limit of Detection (LOD) | < 5 ng/mL[1] | Not explicitly stated for this compound, but generally low due to high sensitivity of MS. |
| Limit of Quantification (LOQ) | < 13.5 ng/mL[1] | Not explicitly stated for this compound, but generally low due to high sensitivity of MS. |
| Recovery | 90-99%[1] | 90.8% - 116.6% (for various sulfonic esters)[2] |
| Precision (%RSD) | <2.96% for peak area, <0.8% for retention time (for Isothis compound)[3] | Not explicitly stated for this compound. |
| Sample Volatility Requirement | Not required | Required (analyte must be thermally stable and volatile) |
| Sample Preparation | Generally simpler, involves dissolution in a suitable solvent. | May require derivatization for non-volatile compounds, but direct injection is possible for semi-volatiles like this compound. |
| Instrumentation Cost | Generally lower than GC-MS. | Higher due to the mass spectrometer. |
| Selectivity | Good, based on chromatographic separation and UV detection. | Excellent, based on both chromatographic separation and mass-to-charge ratio, providing higher confidence in identification. |
Experimental Protocols
Detailed methodologies for both HPLC-UV and GC-MS analysis of this compound are outlined below. These protocols are based on established methods found in the scientific literature.
HPLC-UV Method
This method is suitable for the quantification of four p-toluenesulfonate impurities, including this compound, in an active pharmaceutical ingredient (API).[1]
Instrumentation:
-
HPLC or UHPLC system with a Diode Array Detector (DAD).
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (deionized)
-
This compound reference standard
Chromatographic Conditions:
-
Column: Acclaim Polar Advantage II (150 x 2.1 mm, 2.2 µm) or equivalent
-
Mobile Phase: A gradient of water and acetonitrile.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 225 nm
-
Injection Volume: 1 µL
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Working Standard Solutions: Dilute the stock solution with a water/acetonitrile mixture (50/50, v/v) to prepare calibration standards at concentrations ranging from 0.01 µg/mL to 2.5 µg/mL.[1]
-
Sample Solution: Dissolve the API sample in the water/acetonitrile mixture to a final concentration of 1 mg/mL and filter through a 0.22 µm filter.
GC-MS Method
This method is applicable for the quantitative analysis of sulfonate esters, including this compound, in APIs.[2]
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
Chemicals and Reagents:
-
Solvent for extraction (e.g., dichloromethane)
-
This compound reference standard
Chromatographic and Mass Spectrometric Conditions:
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Carrier Gas: Helium
-
Inlet Temperature: 250°C
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Measurement Mode: Selected Ion Monitoring (SIM)
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.01 µg/mL to 10 µg/mL).[2]
-
Sample Preparation: Extract the API sample with a suitable solvent. For example, dissolve 100 mg of the API in 10 mL of a solvent, which may be followed by a liquid-liquid extraction or solid-phase extraction to concentrate the analyte and remove matrix interference.
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of this compound by HPLC.
Caption: HPLC analysis workflow for this compound.
Logical Relationship of Method Selection
The choice between HPLC and GC-MS for the analysis of this compound can be guided by several key considerations.
Caption: Decision tree for selecting an analytical method.
References
Propyl p-Toluenesulfonate: A Comparative Guide to its Efficacy in Various Solvent Systems
For researchers, scientists, and professionals in drug development, the choice of a propylating agent and the solvent system is critical for optimizing reaction outcomes. Propyl p-toluenesulfonate (propyl tosylate) is a widely utilized reagent for the introduction of a propyl group onto a variety of nucleophiles. This guide provides a comparative analysis of the efficacy of this compound, examining its performance in different solvents where data is available and comparing it with alternative propylating agents.
Comparison of this compound Synthesis in Dichloromethane
| Scale | Reactants | Solvent | Reaction Conditions | Yield (%) | Reference |
| Lab Scale | p-Toluenesulfonic acid monohydrate, bis(trichloromethyl)carbonate, potassium phosphate trihydrate, n-Propanol, triethylamine, trimethylamine hydrochloride | Dichloromethane | 0-5°C to room temperature, 30 min | 90 | [1] |
| Industrial Scale | 1-Propanol, triethylamine, p-Toluenesulfonyl chloride | Dichloromethane | 5-15°C to 18-22°C, 12 hours | 95 | [2] |
Efficacy in Different Solvent Systems: A Qualitative Overview
A study on the tosylation of cyclohexanol in various solvents, including chloroform, acetonitrile, dichloromethane, acetone, and ethanol, indicated that the reaction yields are significantly lower in these solvents compared to solvent-free conditions.[3] This suggests that for the synthesis of tosylates, minimizing the amount of solvent or running the reaction neat might be a more efficient approach.
Comparison with Alternative Propylating Agents
The selection of a propylating agent often involves a trade-off between reactivity, selectivity, and cost. Propyl halides, such as propyl bromide and propyl iodide, are common alternatives to propyl tosylate. The following table provides a comparison of their performance in N-propylation reactions.
| Substrate | Propylating Agent | Solvent | Reaction Conditions | Yield of N-Propylated Product (%) | Reference |
| Phthalimide | n-Propyl Iodide | DMF | Heat | Very High (often >90%) | [4] |
| Phthalimide | n-Propyl Bromide | DMF | 70-80°C, 4-6 hours | Not specified, but part of a high-yielding two-step process | [4] |
| Piperidine | n-Propyl Bromide | Petroleum Ether | - | Low alkylation, <1% elimination | [4] |
Propyl halides are readily available and cost-effective. However, their use can lead to over-alkylation, resulting in a mixture of primary, secondary, tertiary, and even quaternary ammonium salts.[4] this compound, while often requiring synthesis, can offer a more controlled mono-N-propylation when used in a stepwise approach involving protection and deprotection of the nitrogen atom.[4] The reactivity of alkyl halides in SN2 reactions generally follows the order R-I > R-Br > R-Cl > R-F, which is attributed to the leaving group ability of the halide.
Experimental Protocols
Synthesis of this compound (Lab Scale)
Materials:
-
p-Toluenesulfonic acid monohydrate (2.0 mmol)
-
Bis(trichloromethyl)carbonate (0.80 mmol)
-
Potassium phosphate trihydrate (6 mmol)
-
n-Propanol (2.0 mmol)
-
Triethylamine (2.0 mmol)
-
Trimethylamine hydrochloride (0.2 mmol)
-
Dichloromethane (20 mL)
Procedure:
-
In a 100 mL three-neck flask equipped with a thermometer and magnetic stirrer, add 20 mL of dichloromethane and cool the flask in an ice bath to an internal temperature of 0-5°C.
-
Sequentially add p-toluenesulfonic acid monohydrate, bis(trichloromethyl)carbonate, and potassium phosphate trihydrate to the flask and stir for 5 minutes.
-
Add two drops of triethylamine dropwise. Once bubbles are observed, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 20 minutes.
-
Sequentially add n-propanol, triethylamine, and trimethylamine hydrochloride. Stir the mixture for 30 minutes at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture and wash the filter cake with 5 mL of dichloromethane to remove unreacted salts.
-
Concentrate the filtrate under reduced pressure to obtain this compound. (Yield: 90%).[1]
N-Propylation of Phthalimide using n-Propyl Bromide (Representative Protocol)
Step 1: N-Alkylation of Potassium Phthalimide
-
To a stirred suspension of potassium phthalimide (10 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL), add n-propyl bromide (10 mmol).
-
Heat the reaction mixture to 70-80°C and stir for 4-6 hours, monitoring the consumption of starting materials by TLC.
-
After cooling to room temperature, pour the mixture into 100 mL of cold water.
-
Collect the precipitated N-propylphthalimide by filtration, wash with water, and dry.[4]
Step 2: Hydrazinolysis of N-Propylphthalimide
-
Suspend the dried N-propylphthalimide in ethanol (30 mL).
-
Add hydrazine hydrate (10 mmol) to the suspension.
-
Heat the mixture to reflux for 2-4 hours, during which a white precipitate of phthalhydrazide will form.[4]
Visualizing Experimental and Logical Workflows
Experimental Workflow for Propylation Reaction Optimization
The following diagram illustrates a general workflow for optimizing a propylation reaction, a common application for this compound.
Caption: A general workflow for optimizing a propylation reaction.
Decision Workflow for Choosing an N-Propylation Method
The choice between using a propyl halide directly or employing a tosyl-protection strategy for N-propylation depends on several factors, as outlined in the following decision workflow.
Caption: Decision workflow for selecting an N-propylation method.
References
A Comparative Analysis of Catalysts for the Synthesis of Propyl p-Toluenesulfonate
FOR IMMEDIATE RELEASE
A comprehensive guide for researchers and professionals in drug development offers a comparative study of various catalysts used in the synthesis of propyl p-toluenesulfonate. This publication provides a detailed analysis of catalyst performance, supported by experimental data, to aid in the selection of optimal synthetic routes.
The synthesis of this compound, a crucial intermediate in the pharmaceutical and fine chemical industries, can be achieved through several catalytic methods. The choice of catalyst significantly impacts reaction efficiency, yield, and environmental footprint. This guide presents a comparative overview of common catalysts, including sulfuric acid, p-toluenesulfonic acid (p-TSA), ion-exchange resins, and heteropolyacids, to inform catalyst selection for this important transformation.
Performance Comparison of Catalysts
The efficiency of different catalysts in the synthesis of this compound is summarized below. The data has been compiled from various studies to provide a comparative perspective. It is important to note that direct side-by-side comparative studies are limited, and reaction conditions can influence outcomes.
| Catalyst Type | Typical Yield (%) | Reaction Time | Key Advantages | Key Disadvantages |
| Sulfuric Acid (H₂SO₄) | High | Relatively Short | Low cost, high catalytic activity.[1] | Strong corrosivity, generation of acidic waste, potential for side reactions.[1] |
| p-Toluenesulfonic Acid (p-TSA) | ~60% (for n-propyl acetate)[2] | Moderate | Milder acid than H₂SO₄, high solubility in organic solvents, solid and easy to handle.[1][3] | Can be more expensive than sulfuric acid. |
| Ion-Exchange Resins | Variable | Can be longer | Reusable, simplifies product purification.[1] | Lower thermal stability, can be slower than homogeneous catalysts. |
| Heteropolyacids | High | Short | High activity, potentially reusable.[1] | Relatively expensive, stability can be a concern under certain conditions.[1] |
| Triethylamine (in TsCl route) | 90-95%[4] | 0.5 - 12.5 hours[4] | High yield for the tosyl chloride route. | Used as a base, not a catalyst for esterification of the acid. |
Experimental Protocols
Detailed methodologies for the synthesis of this compound using different catalytic systems are outlined below.
Method 1: Synthesis using p-Toluenesulfonyl Chloride and Propanol with Triethylamine
This common laboratory-scale synthesis involves the reaction of p-toluenesulfonyl chloride with 1-propanol in the presence of a base.
Materials:
-
1-Propanol
-
Triethylamine
-
p-Toluenesulfonyl chloride (Tosyl chloride)
-
Dichloromethane (DCM)
-
6 N Hydrochloric acid
-
Water
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a reactor, charge 1-propanol, triethylamine, and DCM.
-
Cool the mixture to a temperature between 5°C and 15°C.
-
Cautiously add a solution of p-toluenesulfonyl chloride in DCM over a period of 30 minutes, maintaining the temperature.
-
After the addition is complete, allow the mixture to warm to a temperature of approximately 18°C to 22°C and stir for 12 hours.
-
Monitor the reaction completion using ¹H NMR.
-
Carefully add 6 N HCl while keeping the temperature below 25°C.
-
Separate the aqueous phase.
-
Wash the organic phase twice with water.
-
Dry the organic phase with MgSO₄ and filter.
-
Concentrate the filtrate to obtain the this compound product. A yield of approximately 95% can be expected.[4]
Method 2: Acid-Catalyzed Esterification of p-Toluenesulfonic Acid with Propanol
This method represents a direct esterification reaction using an acid catalyst.
Materials:
-
p-Toluenesulfonic acid monohydrate
-
1-Propanol
-
Acid catalyst (e.g., Sulfuric acid or p-TSA)
-
Toluene (for azeotropic removal of water)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add p-toluenesulfonic acid monohydrate, an excess of 1-propanol, and the acid catalyst.
-
Add toluene as an azeotroping agent to facilitate the removal of water.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected.
-
Cool the reaction mixture.
-
Neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).
-
Separate the organic layer, wash with water and brine, and dry over an anhydrous salt like sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by distillation or chromatography.
Reaction Mechanism and Experimental Workflow
The synthesis of this compound via acid-catalyzed esterification of p-toluenesulfonic acid with propanol proceeds through a well-established mechanism. The catalytic cycle involves the protonation of the sulfonic acid group, followed by nucleophilic attack of the alcohol, and subsequent dehydration to form the ester.
References
Detecting Propyl p-Toluenesulfonate: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the accurate detection and quantification of potentially genotoxic impurities (GTIs) like propyl p-toluenesulfonate (PPTS) is a critical aspect of drug safety and regulatory compliance. This guide provides a comprehensive comparison of the most common analytical methods for PPTS detection, supported by experimental data and detailed protocols to aid in method selection and validation.
This compound is an alkylating agent that can emerge as a process-related impurity in the synthesis of active pharmaceutical ingredients (APIs). Due to its potential genotoxicity, regulatory bodies like the International Council for Harmonisation (ICH) recommend stringent control of such impurities to a threshold of toxicological concern (TTC), often necessitating highly sensitive analytical methods for their detection at parts-per-million (ppm) levels.[1][2]
Performance Comparison of Analytical Methods
The primary analytical techniques for the detection of PPTS and other alkyl p-toluenesulfonates include High-Performance Liquid Chromatography with Ultraviolet or Diode Array Detection (HPLC-UV/DAD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
Below is a summary of the performance characteristics of these methods based on available literature for p-toluenesulfonate esters. While specific performance for PPTS may vary, this table provides a comparative overview.
| Performance Metric | HPLC-UV/DAD | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | < 5 ng/mL[3] | ~0.15 ppm | < 2 ng/mL[4] |
| Limit of Quantification (LOQ) | < 13.5 ng/mL[3] | ~0.5 ppm | 2.5 - 5 ng/mL[5] |
| Linearity (Correlation Coefficient, R²) | > 0.999[3][6] | > 0.99[7][8] | > 0.996[9] |
| Accuracy (Recovery) | 90 - 99%[3] | 78 - 108%[8] | 90.4 - 105.2%[4] |
| Precision (%RSD) | < 5%[10] | < 10% | < 7.1%[4] |
| Selectivity | Moderate | High | Very High |
| Typical Application | Routine quality control, higher concentration monitoring | Volatile and semi-volatile impurities, good for specificity | Trace level analysis, complex matrices, high specificity |
Experimental Protocols
Detailed and validated experimental protocols are fundamental to achieving reliable and reproducible results. Below are generalized methodologies for the key analytical techniques discussed.
HPLC-UV/DAD Method
This method is often preferred for its simplicity and robustness in routine quality control.
-
Instrumentation: A standard HPLC system equipped with a UV or Diode Array Detector.
-
Column: A reverse-phase column, such as a C8 or C18, is typically used. For example, a Hypersil Gold C8 column (5 μm, 4.6 mm i.d. x 250 mm).[10]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 5 mM tetrabutylammonium phosphate) and an organic solvent like acetonitrile. A common mobile phase is a 50:50 (v/v) solution of acetonitrile and water.[3][10]
-
Flow Rate: Typically around 0.8 to 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance, often around 220 nm.
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as a mixture of water and acetonitrile.[3] For APIs, a concentration of 1 mg/mL is often used. Spiked samples are prepared for accuracy and recovery studies.[3]
GC-MS Method
GC-MS offers high selectivity and is particularly suitable for volatile and semi-volatile impurities like PPTS.
-
Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer.
-
Column: A capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[11]
-
Carrier Gas: Helium at a constant flow rate, typically 1.0 - 1.4 mL/min.[11]
-
Injection: Splitless or split injection, with an injector temperature around 200-250°C.
-
Oven Temperature Program: A temperature gradient is typically employed, for example, starting at 60°C, holding for a few minutes, then ramping up to 250°C.[11]
-
MS Detection: Electron Impact (EI) ionization is common. For enhanced sensitivity and selectivity, Selected Ion Monitoring (SIM) mode is used, monitoring characteristic ions of PPTS.[7]
-
Sample Preparation: The sample is dissolved in a suitable organic solvent like n-hexane or a mixture of acetonitrile and water.
LC-MS/MS Method
LC-MS/MS provides the highest sensitivity and selectivity, making it the gold standard for trace-level analysis of genotoxic impurities in complex matrices.
-
Instrumentation: A Liquid Chromatograph coupled to a Tandem Mass Spectrometer.
-
Column: A reverse-phase UPLC or HPLC column, such as a C18 column.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 5 mM ammonium acetate) and an organic solvent like methanol or acetonitrile.[12]
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2 - 0.6 mL/min.
-
Ionization: Electrospray Ionization (ESI) in positive or negative mode is commonly used.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, which involves monitoring a specific precursor ion to product ion transition, providing exceptional selectivity and sensitivity.
-
Sample Preparation: Similar to HPLC-UV, the sample is dissolved in a suitable solvent system compatible with the mobile phase.
Mandatory Visualizations
Analytical Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method for detecting genotoxic impurities, in accordance with ICH Q2(R2) guidelines.[1][13]
Caption: A flowchart of the analytical method validation process.
This guide provides a foundational understanding of the analytical methodologies available for the detection of this compound. The selection of the most appropriate method will be dictated by the specific requirements of the analysis, including the regulatory context, the nature of the sample matrix, and the required level of sensitivity. It is imperative that any chosen method is fully validated to ensure the generation of accurate and reliable data.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. sciencescholar.us [sciencescholar.us]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Low level determination of p-toluenesulfonate and benzenesulfonate esters in drug substance by high performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oatext.com [oatext.com]
- 7. tsijournals.com [tsijournals.com]
- 8. orientjchem.org [orientjchem.org]
- 9. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination and confirmation of isothis compound in cosmetics by HPLC-diode array detector method and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Sensitive and Selective GC-MS Method for Analysis of Genotoxic Impurities in Dobutamine Hydrochloride – Oriental Journal of Chemistry [orientjchem.org]
- 12. ijirset.com [ijirset.com]
- 13. ema.europa.eu [ema.europa.eu]
A Comparative Guide to Propyl p-Toluenesulfonate and Isopropyl p-Toluenesulfonate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the strategic use of leaving groups is paramount for the efficient construction of complex molecules. Among the most versatile are the tosylates, esters of p-toluenesulfonic acid. This guide provides an objective comparison of two commonly employed tosylates: propyl p-toluenesulfonate (propyl tosylate) and isothis compound (isopropyl tosylate). We will delve into their synthesis, comparative reactivity supported by experimental data, and provide detailed experimental protocols to assist researchers in their practical applications.
Introduction to Propyl and Isopropyl Tosylates
Propyl and isopropyl p-toluenesulfonates are valuable reagents in organic chemistry, primarily utilized as alkylating agents. The tosylate group is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion, making these compounds highly effective substrates for nucleophilic substitution reactions. The choice between the primary (propyl) and secondary (isopropyl) tosylate can significantly influence the reaction pathway, rate, and product distribution, primarily dictated by the principles of SN1 and SN2 reaction mechanisms.
Synthesis and Physicochemical Properties
Both tosylates are typically synthesized from their corresponding alcohols, n-propanol and isopropanol, by reaction with p-toluenesulfonyl chloride in the presence of a base like pyridine or triethylamine.
Below is a summary of their key physical properties:
| Property | This compound | Isothis compound |
| Molecular Formula | C₁₀H₁₄O₃S | C₁₀H₁₄O₃S |
| Molecular Weight | 214.28 g/mol | 214.28 g/mol [1] |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid |
| Boiling Point | 125 °C @ 1 mmHg | 120-122 °C @ 1 mmHg |
| Density | 1.155 g/mL at 25 °C | 1.142 g/mL at 25 °C |
| Solubility | Soluble in most organic solvents; insoluble in water. | Soluble in most organic solvents; insoluble in water. |
Comparative Reactivity: SN1 vs. SN2 Pathways
The structural difference between the primary propyl and the secondary isopropyl group leads to distinct reactivity profiles in nucleophilic substitution reactions.
-
This compound (Primary Substrate): As a primary alkyl tosylate, it strongly favors the SN2 mechanism . This pathway involves a backside attack by the nucleophile in a single, concerted step. The reaction rate is sensitive to steric hindrance around the electrophilic carbon.
-
Isothis compound (Secondary Substrate): Being a secondary alkyl tosylate, it can undergo both SN1 and SN2 reactions . The preferred pathway is highly dependent on the reaction conditions:
-
SN2 is favored by strong, non-bulky nucleophiles and polar aprotic solvents.
-
SN1 is favored by weak nucleophiles (solvolysis) and polar protic solvents that can stabilize the intermediate secondary carbocation.
-
The following diagram illustrates the competing pathways for a secondary tosylate.
Caption: Competing SN1 and SN2 pathways for isothis compound.
Quantitative Reactivity Comparison
| Substrate | Relative Rate of Acetolysis (k_rel) | Predominant Mechanism |
| Ethyl Tosylate | 1 | SN2 |
| This compound | 0.28 | SN2 |
| Isothis compound | 1.8 | SN1 / SN2 borderline |
Data inferred from studies on the solvolysis of alkyl tosylates.
The data indicates that isopropyl tosylate undergoes solvolysis (an SN1-type reaction with the solvent as the nucleophile) faster than ethyl tosylate, suggesting some carbocation character in the transition state. Propyl tosylate, being a primary tosylate, is significantly less reactive under these conditions, consistent with a disfavored primary carbocation and a preference for the SN2 pathway which is slow with a weak nucleophile like acetic acid.
In a typical SN2 reaction with a strong nucleophile (e.g., azide or cyanide), propyl tosylate would be expected to react significantly faster than isopropyl tosylate due to the lower steric hindrance at the primary carbon center.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from n-propanol and p-toluenesulfonyl chloride.
Materials:
-
n-Propanol (1.0 eq)
-
p-Toluenesulfonyl chloride (1.1 eq)
-
Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid, 1 M
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of n-propanol in anhydrous dichloromethane at 0 °C (ice bath), slowly add pyridine.
-
Add p-toluenesulfonyl chloride portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 2-4 hours and then at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
Synthesis of Isothis compound
The procedure is analogous to the synthesis of this compound, with isopropanol used as the starting alcohol.
Materials:
-
Isopropanol (1.0 eq)
-
p-Toluenesulfonyl chloride (1.1 eq)
-
Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid, 1 M
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Follow the same procedure as for this compound, substituting n-propanol with isopropanol.
-
The reaction may require slightly longer reaction times or gentle warming to proceed to completion due to the increased steric hindrance of the secondary alcohol.
-
Workup and purification steps are identical.
Comparative Nucleophilic Substitution with Sodium Azide (Illustrative)
This protocol provides a framework for comparing the reactivity of propyl and isopropyl tosylates in an SN2 reaction.
Materials:
-
This compound (1.0 eq)
-
Isothis compound (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Set up two parallel reactions. In one flask, dissolve this compound in anhydrous DMF. In the second flask, dissolve isothis compound in an equal volume of anhydrous DMF.
-
To each flask, add sodium azide.
-
Stir both reactions at a constant temperature (e.g., 60 °C).
-
Monitor the progress of each reaction by TLC at regular time intervals (e.g., every 30 minutes).
-
Upon completion (or after a set time for comparison), cool the reaction mixtures to room temperature and pour into water.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Analyze the crude product yields by ¹H NMR spectroscopy or gas chromatography to determine the conversion and compare the relative reactivity.
The following workflow diagram illustrates the comparative experiment.
Caption: Experimental workflow for comparing the reactivity of propyl and isopropyl tosylates.
Conclusion
The choice between this compound and isothis compound is a critical decision in synthesis design that hinges on the desired reaction mechanism and outcome. Propyl tosylate is a reliable substrate for SN2 reactions, offering predictable stereochemistry and reactivity with a wide range of nucleophiles. Isopropyl tosylate, on the other hand, provides a more nuanced reactivity profile, with the potential for both SN1 and SN2 pathways. Understanding the factors that govern this selectivity—namely the nucleophile strength and solvent polarity—is essential for harnessing its synthetic potential. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions in their synthetic endeavors.
References
Safety Operating Guide
Proper Disposal of Propyl p-Toluenesulfonate: A Guide for Laboratory Professionals
For researchers and scientists in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Propyl p-toluenesulfonate, a common reagent, requires careful management due to its potential hazards. This guide provides essential, step-by-step procedures for its safe disposal.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. Understanding its primary hazards is the first step in safe handling and disposal.
Key Hazards:
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3]
-
Ventilation: Use this chemical in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[3]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[3]
-
Incompatible Materials: Store this compound away from strong oxidizing agents.[4]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 599-91-7 |
| Molecular Formula | C10H14O3S |
| Boiling Point | 156°C / 3mmHg |
| Melting Point | -94°C |
| Incompatible Materials | Strong oxidizing agents |
Experimental Protocols: Spill Management
In the event of a spill, immediate and appropriate action is crucial.
Methodology for Spill Cleanup:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.
-
Don PPE: Before addressing the spill, put on the appropriate personal protective equipment, including respiratory protection if necessary.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, dry sand, or earth, to contain the spill. Do not use combustible materials like sawdust.
-
Collect and Store: Carefully scoop the absorbed material into a suitable, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose of Waste: Label the container with the spilled chemical's name and "Hazardous Waste" and follow the disposal procedures outlined below.
Step-by-Step Disposal Procedure
The disposal of this compound must be handled through your institution's hazardous waste management program, typically overseen by the Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain or in regular trash.[3][5][6]
1. Waste Identification and Segregation:
-
Identify the waste as "this compound."
-
Do not mix it with other waste streams unless explicitly permitted by your EHS department. In particular, keep it separate from incompatible materials like strong oxidizing agents.[7]
2. Proper Containerization:
-
Use a chemically compatible and leak-proof container for the waste. The original container is often a suitable option.
-
Ensure the container is in good condition and can be securely sealed.[7]
3. Labeling the Waste Container:
-
Properly label the waste container as soon as you begin to collect waste.[2][6][8] The label should include:
-
The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[11]
-
The specific hazards associated with the chemical (e.g., "Harmful," "Irritant").[9][12]
-
The name and contact information of the generating researcher or lab.[13]
-
The accumulation start date (the date the first drop of waste was added to the container).[9][12]
4. Safe Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[7]
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the container is kept closed except when adding waste.[6][7]
-
Store liquids in secondary containment to prevent spills from reaching drains.[7]
5. Arranging for Waste Pickup:
-
Once the waste container is full or you no longer need to add to it, arrange for its collection by your institution's EHS department.
-
Most institutions have an online system for requesting hazardous waste pickup.[5][6][11]
-
Follow your institution's specific procedures for submitting a waste pickup request. You will likely need to provide information from the waste label.[6][11]
6. Final Disposal:
-
Your institution's EHS department will transport the waste to a licensed chemical destruction facility for proper disposal, typically through controlled incineration with flue gas scrubbing.[3][14]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 2. Chemical Waste Labeling Procedure | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 3. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. How to Request a Hazardous Waste Collection [blink.ucsd.edu]
- 6. Hazardous Waste Disposal | Office of Clinical and Research Safety [vumc.org]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. vumc.org [vumc.org]
- 9. Hazardous Waste Labeling: What You Need to Know | HWH Environmental [hwhenvironmental.com]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. Laboratory Waste Pickup Request [resources.tamusa.edu]
- 12. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 13. ehs.washington.edu [ehs.washington.edu]
- 14. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
